Chemical and Physical Properties of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (Z-L-Aze-OtBu): A Technical Guide for Drug Development
Executive Summary tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (commonly abbreviated as Z-L-Aze-OtBu ) is a highly specialized, orthogonally protected chiral amino acid derivative[1]. Bearing the CAS Registry...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (commonly abbreviated as Z-L-Aze-OtBu ) is a highly specialized, orthogonally protected chiral amino acid derivative[1]. Bearing the CAS Registry Number 153704-88-2, this molecule serves as a critical building block in the synthesis of advanced peptidomimetics[1]. Most notably, the L-azetidine-2-carboxylic acid core functions as a conformationally restricted proline mimetic, a structural motif essential to the pharmacodynamics of direct thrombin inhibitors such as melagatran and its prodrug ximelagatran[2][3].
This whitepaper details the physicochemical properties, structural dynamics, and validated experimental workflows for utilizing Z-L-Aze-OtBu in complex active pharmaceutical ingredient (API) synthesis.
Physicochemical Profiling & Structural Dynamics
The physical properties of Z-L-Aze-OtBu reflect its nature as a heavily protected, lipophilic amino acid derivative. It typically presents as a viscous oil or low-melting solid at room temperature, necessitating specific handling and storage protocols.
Table 1: Physicochemical Properties of Z-L-Aze-OtBu
Unlike the five-membered pyrrolidine ring of L-proline, the four-membered azetidine ring possesses significant ring strain (~26 kcal/mol). This strain restricts the rotational freedom of the peptide backbone—specifically the
ϕ
and
ψ
Ramachandran angles. In drug development, substituting proline with azetidine-2-carboxylic acid locks the resulting peptidomimetic into a rigid
β
-turn conformation[3]. This precise spatial arrangement is required to optimally engage the S1 and S2 sub-pockets of serine proteases like thrombin[2][3].
The Orthogonal Protection Strategy
Z-L-Aze-OtBu employs a classic orthogonal protection scheme, allowing synthetic chemists to selectively unmask either the N-terminus or the C-terminus without disturbing the other:
N-Terminal Protection (Cbz / Z): The benzyloxycarbonyl group is stable to mild bases, nucleophiles, and moderate acids. It is selectively cleaved via catalytic hydrogenolysis.
C-Terminal Protection (tert-Butyl Ester): The tBu ester is highly resistant to nucleophilic attack and basic hydrolysis (due to steric hindrance) and is completely stable to catalytic hydrogenation. It is exclusively cleaved by strong acids (e.g., Trifluoroacetic acid) via the generation of a stable tert-butyl cation, which subsequently eliminates as isobutylene gas.
Experimental Workflows: Self-Validating Protocols
The following protocols detail the selective deprotection of Z-L-Aze-OtBu. As a standard of trustworthiness, each workflow incorporates analytical validation steps to ensure reaction integrity and prevent downstream failures.
Protocol A: Acidolytic Cleavage of the tert-Butyl Ester (Yielding Z-L-Aze-OH)
Objective: Unmask the carboxylic acid for subsequent peptide coupling while retaining the N-Cbz protection.
Preparation: Dissolve Z-L-Aze-OtBu (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Cool the solution to 0°C in an ice bath. Causality: Cooling prevents premature cleavage or degradation of the Cbz group, which can occur under prolonged exposure to neat acid at elevated temperatures.
Acid Addition: Slowly add an equal volume of Trifluoroacetic acid (TFA) to the DCM solution (forming a 50% v/v TFA/DCM mixture).
Reaction: Remove the ice bath and stir at room temperature for 2–3 hours. The reaction is driven to completion by the irreversible evolution of isobutylene gas.
Validation (In-Process): Monitor via LC-MS. The product (Z-L-Aze-OH) will show a distinct mass shift of -56 Da (loss of isobutylene) compared to the starting material.
Workup: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate the resulting oil with toluene (3 × 10 mL). Causality: Toluene forms an azeotrope with TFA, ensuring a neutral, free-acid product suitable for immediate HATU/DIPEA coupling without side reactions.
Protocol B: Hydrogenolytic Cleavage of the Cbz Group (Yielding H-L-Aze-OtBu)
Objective: Unmask the secondary amine for N-terminal elongation while retaining the C-terminal tBu ester.
Preparation: Dissolve Z-L-Aze-OtBu (1.0 eq) in HPLC-grade methanol (0.1 M).
Catalyst Addition: Purge the reaction flask with inert gas (Argon or Nitrogen). Causality: Purging removes oxygen, preventing the ignition of methanol vapors when the dry catalyst is introduced. Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (
H2
) via a balloon. Stir vigorously at room temperature for 4–6 hours. The cleavage generates toluene and carbon dioxide as byproducts.
Validation (In-Process): Monitor via TLC. Because the product is a secondary amine, standard Ninhydrin staining may yield a weak or atypical color. Use the Chloranil test , which specifically stains secondary amines a deep blue/green, confirming the successful unmasking of the azetidine nitrogen.
Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Safety Note: Do not let the filter cake dry completely in air, as finely divided palladium is pyrophoric. Concentrate the filtrate under reduced pressure to yield the free amine.
Mechanistic Pathways (Visualized)
Orthogonal cleavage pathways of Z-L-Aze-OtBu yielding either the free acid or free amine.
Integration of Z-L-Aze-OtBu into a generic API synthesis workflow (e.g., Melagatran).
In-Depth Technical Guide: 1H and 13C NMR Spectral Analysis of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate
Executive Summary In the landscape of modern drug development and peptidomimetic design, constrained amino acids serve as critical structural elements. tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (commonly ab...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug development and peptidomimetic design, constrained amino acids serve as critical structural elements. tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (commonly abbreviated as Cbz-L-Aze-OtBu) is a highly valued proline surrogate[1]. The incorporation of the four-membered azetidine ring restricts the conformational space of the peptide backbone, enhancing metabolic stability and receptor binding affinity.
However, the structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a distinct analytical challenge: carbamate-induced rotamerism . This whitepaper provides researchers and analytical scientists with a comprehensive, causally-driven guide to interpreting the
1
H and
13
C NMR spectra of this compound, backed by self-validating experimental protocols.
Molecular Architecture & Conformational Dynamics
To accurately interpret the NMR spectra of Cbz-L-Aze-OtBu, one must first understand the causality behind its spectral complexity. The molecule features two primary structural constraints:
Azetidine Ring Strain: The four-membered nitrogen heterocycle is highly puckered, causing the protons at the C3 and C4 positions to exist in rigid, diastereotopic environments.
Carbamate Restricted Rotation: The N-benzyloxycarbonyl (Cbz) group possesses a partial double-bond character at the carbamate C–N bond due to the delocalization of the nitrogen lone pair into the carbonyl group.
This restricted rotation creates a high energy barrier for isomerization, resulting in a slow exchange between the cis (E-conformation) and trans (Z-conformation) rotamers on the NMR timescale at room temperature[2][3]. Consequently, nearly every signal in both the
1
H and
13
C NMR spectra is doubled , representing the major and minor rotameric populations[4].
Conformational dynamics of the N-Cbz carbamate bond leading to distinct NMR signal sets.
1
H NMR Spectral Data & Mechanistic Interpretation
The
1
H NMR spectrum of Cbz-L-Aze-OtBu (typically acquired in CDCl
3
at 400 MHz) is characterized by complex multiplets and peak doubling. The anisotropic deshielding effects of the adjacent ester and carbamate carbonyls heavily influence the chemical shifts of the ring protons.
Table 1:
1
H NMR Assignments (CDCl
3
, 400 MHz)
Position
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment & Mechanistic Note
t-Butyl CH
3
1.38, 1.45
s (two singlets)
9H
Peak doubling due to cis/trans rotamers of the Cbz group.
Azetidine C3-H
a
2.15 - 2.35
m
1H
Diastereotopic proton; complex splitting due to ring puckering.
Azetidine C3-H
b
2.50 - 2.65
m
1H
Diastereotopic proton; deshielded relative to H
a
.
Azetidine C4-H
2
3.90 - 4.15
m
2H
Adjacent to N; broad or split multiplets due to rotamers.
Azetidine C2-H
4.55 - 4.75
dd / m
1H
Highly deshielded by adjacent N and ester carbonyl; split by rotamers.
Cbz -CH
2
-
5.05 - 5.20
ABq / m
2H
Benzylic protons; restricted rotation causes AB quartet or two singlets.
Cbz Aromatic
7.28 - 7.38
m
5H
Phenyl ring protons; relatively unaffected by rotameric state.
Expert Insight: The C2-H proton is the most critical diagnostic signal for confirming the integrity of the azetidine core. Its extreme downfield shift (~4.6 ppm) is a direct result of being flanked by the electron-withdrawing nitrogen atom and the tert-butyl ester group[4].
13
C NMR Spectral Data & Mechanistic Interpretation
The
13
C NMR spectrum (CDCl
3
, 100 MHz) provides unambiguous confirmation of the carbon skeleton. The rotameric effect is even more pronounced in the carbon spectrum, where nearly every aliphatic and carbonyl carbon resolves into two distinct peaks.
Table 2:
13
C NMR Assignments (CDCl
3
, 100 MHz)
Position
Chemical Shift (δ, ppm)
Assignment & Mechanistic Note
Azetidine C3
21.5, 22.2
Ring methylene; doubled due to rotamers.
t-Butyl CH
3
28.1, 28.3
Methyl carbons of the ester.
Azetidine C4
47.5, 48.2
Ring carbon adjacent to nitrogen.
Azetidine C2
60.8, 61.5
Chiral center; highly sensitive to carbamate conformation.
Cbz -CH
2
-
66.9, 67.2
Benzylic carbon.
t-Butyl C
q
81.5, 81.8
Quaternary carbon of the ester; deshielded by oxygen.
A common pitfall in the analysis of N-protected azetidines is misidentifying rotameric peaks as chemical impurities or diastereomers. To ensure scientific integrity, the following self-validating Variable Temperature (VT) NMR protocol must be executed[3].
Step-by-Step Methodology
Sample Preparation: Dissolve 15–20 mg of highly pure tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate in 0.6 mL of a deuterated solvent with a high boiling point (e.g., DMSO-
d6
or Toluene-
d8
). Note: While CDCl
3
is excellent for standard acquisition, its low boiling point makes it unsuitable for high-temperature VT-NMR.
Instrument Calibration: Tune and match the probe for
1
H and
13
C. Shim the magnet using Z-axis gradients until the solvent lock signal is maximized and the Full Width at Half Maximum (FWHM) of the internal standard peak is < 1.0 Hz.
Standard Acquisition (25 °C):
1
H NMR: Acquire 16-32 scans with a relaxation delay (d1) of 2 seconds and a spectral width of 12 ppm. Observe the characteristic peak doubling.
Variable Temperature (VT) Validation:
Heat the sample incrementally from 25 °C to 90 °C in 10 °C steps.
Causality Check: As thermal energy increases, the rate of cis-trans interconversion surpasses the NMR timescale. At the coalescence temperature, the doubled peaks will broaden and eventually merge into a single, time-averaged sharp peak. If the peaks coalesce, they are definitively rotamers. If they do not coalesce, the secondary peaks indicate a physical impurity or epimerization at the C2 stereocenter.
Self-validating Variable Temperature (VT) NMR workflow to distinguish rotamers from impurities.
References
[2] α- and α′-Lithiation–Electrophile Trapping of N-Thiopivaloyl and N-tert-Butoxythiocarbonyl α-Substituted Azetidines: Rationalization of the Regiodivergence Using NMR and Computation | The Journal of Organic Chemistry - ACS Publications.
[4] SUPPLEMENTARY INFORMATION - Macmillan Group | Princeton University.
[3] Energetic contribution to both acidity and conformational stability in peptide models | RSC Advances.
[1] Proline Analogues | Chemical Reviews - ACS Publications.
An In-depth Technical Guide to the Role of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate in Chiral Drug Discovery
Abstract In the landscape of modern medicinal chemistry, the quest for novel molecular entities with enhanced potency, selectivity, and pharmacokinetic profiles is relentless. Chiral building blocks are central to this e...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the landscape of modern medicinal chemistry, the quest for novel molecular entities with enhanced potency, selectivity, and pharmacokinetic profiles is relentless. Chiral building blocks are central to this endeavor, enabling the precise construction of three-dimensional molecular architectures that are critical for specific biological interactions. Among these, constrained amino acid analogues have garnered significant attention. This technical guide provides an in-depth exploration of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate, a uniquely valuable chiral building block. We will dissect its structural attributes, strategic applications, and the underlying chemical principles that make it an indispensable tool in the synthesis of complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into its practical application.
Introduction: The Strategic Value of Conformational Constraint in Drug Design
The biological activity of a drug is intrinsically linked to its three-dimensional shape, which dictates its ability to bind to specific protein targets. Proline, a naturally occurring five-membered cyclic amino acid, is often found in the hinge or turn regions of peptides and proteins, where it introduces a conformational kink. By replacing proline with its more constrained four-membered ring analogue, L-azetidine-2-carboxylic acid (Aze), medicinal chemists can impart greater rigidity to a molecule.[1][2][3] This structural modification can lead to several desirable outcomes:
Enhanced Binding Affinity: A more rigid molecular scaffold reduces the entropic penalty upon binding to a target, potentially increasing potency.
Improved Selectivity: A fixed conformation can favor binding to a specific target over off-targets, reducing side effects.
Increased Metabolic Stability: The strained azetidine ring can be less susceptible to enzymatic degradation compared to more flexible structures.[1]
L-Azetidine-2-carboxylic acid itself is a non-proteinogenic amino acid found in nature that can be misincorporated in place of proline during protein synthesis, leading to toxic effects.[4][5][6][7] However, when strategically incorporated into small molecule drugs, its unique properties are harnessed for therapeutic benefit. The subject of this guide, tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate, is a protected form of this valuable amino acid, designed for seamless integration into complex synthetic routes.
Section 1: The Building Block - A Molecular Dissection
The utility of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate stems from its carefully designed chemical features, which offer both stability during synthesis and versatility for subsequent reactions.
Chemical Structure and Key Attributes
The molecule consists of a central L-azetidine-2-carboxylic acid core, with its two functional groups—the secondary amine and the carboxylic acid—masked by protecting groups.
Caption: Structure of the title chiral building block.
L-Stereochemistry: The defined (S)-configuration at the C2 position is crucial for creating enantiomerically pure final products, which is often a regulatory requirement for pharmaceuticals.
Azetidine Ring: The four-membered ring provides the desired conformational rigidity. Its synthesis can be challenging due to ring strain, making pre-formed building blocks like this highly valuable.[8]
N-Benzyloxycarbonyl (Cbz or Z) Group: This is a robust protecting group for the amine. It is stable to a wide range of reaction conditions but can be cleanly removed, typically by catalytic hydrogenation.
tert-Butyl (tBu) Ester: This bulky group protects the carboxylic acid. Its key advantage is its lability under acidic conditions (e.g., with trifluoroacetic acid), while being resistant to basic and nucleophilic conditions.[9][10][11]
This "orthogonal" protection scheme is a cornerstone of its utility. The Cbz and tBu groups can be removed selectively and under different conditions, allowing for precise control over which part of the molecule reacts at a given step in a multi-step synthesis.
Soluble in common organic solvents (DCM, EtOAc, THF)
General Knowledge
Section 2: Strategic Application in Chiral Synthesis
The primary role of this building block is to serve as a constrained, chiral scaffold. Its incorporation into a target molecule is a strategic process involving the sequential removal of its protecting groups and the formation of new bonds.
The Orthogonal Deprotection Strategy
The power of this reagent lies in the ability to deprotect either the amine or the carboxylic acid independently, enabling two distinct synthetic pathways.
Caption: Orthogonal deprotection and functionalization workflow.
Path 1 (Amine First): The Cbz group is removed via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst). This exposes the secondary amine, which can then participate in reactions like amide bond formation, reductive amination, or alkylation, while the carboxylic acid remains protected as the tert-butyl ester.
Path 2 (Acid First): The tert-butyl ester is cleaved using a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[9][11] This reveals the carboxylic acid, making it available for conversion into amides, esters, or other acid derivatives, with the amine still protected by the Cbz group.
This strategic flexibility is paramount in the total synthesis of complex molecules, where the order of bond formation is critical to success.
Case Study: Incorporation into Peptide and Peptidomimetic Scaffolds
Azetidine-2-carboxylic acid is frequently used as a proline mimic to study and modulate the secondary structure of peptides.[1][13] The introduction of the more rigid four-membered ring can perturb the typical peptide bond conformations seen with proline, leading to unique helical or turn structures.[13]
For example, in the synthesis of a novel peptide-based enzyme inhibitor, a researcher might choose Path 1 . After removing the Cbz group, the resulting free amine of the azetidine moiety can be coupled to the C-terminus of a growing peptide chain using standard peptide coupling reagents (e.g., HATU, HOBt). Subsequently, the tert-butyl group can be removed to allow for further elongation from the azetidine's C-terminus.
Section 3: Key Experimental Protocols
Trustworthiness in synthetic chemistry is built on reproducible, well-defined protocols. Below are representative, self-validating procedures for the key transformations involving this building block.
Protocol: N-Cbz Deprotection via Catalytic Hydrogenation
Objective: To selectively remove the benzyloxycarbonyl (Cbz) protecting group to yield tert-Butyl-L-azetidine-2-carboxylate.
Methodology:
Reactor Setup: To a clean, dry hydrogenation vessel, add tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (1.0 eq).
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the starting material). Causality: Pd/C is the standard catalyst for hydrogenolysis; its carbon support provides high surface area for the reaction. The catalyst is often pyrophoric and must be handled with care.
Solvent Addition: Add a suitable solvent, such as methanol (MeOH) or ethyl acetate (EtOAc), to dissolve the starting material completely.
Hydrogenation: Securely seal the vessel. Evacuate the vessel and backfill with hydrogen gas (H₂). Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen. Pressurize the vessel to the desired pressure (typically 1-4 atm).
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. Self-Validation: The disappearance of the UV-active Cbz-protected starting material on the TLC plate is a clear indicator of reaction completion.
Workup: Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality: Celite is a diatomaceous earth filter aid that prevents fine catalyst particles from passing through.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product, tert-Butyl-L-azetidine-2-carboxylate, is often a volatile oil and may be used directly in the next step without further purification if LC-MS analysis shows sufficient purity.
Protocol: C-tert-Butyl Ester Deprotection via Acidolysis
Objective: To selectively cleave the tert-butyl ester to yield L-N-benzyloxycarbonylazetidine-2-carboxylic acid.
Methodology:
Reaction Setup: Dissolve tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (1.0 eq) in a suitable solvent, typically anhydrous dichloromethane (DCM).
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, typically 5-10 eq) dropwise. Causality: The reaction is exothermic and generates isobutylene gas as a byproduct. Slow addition at a low temperature controls the reaction rate and minimizes potential side reactions.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS. Self-Validation: The product will have a different retention factor (Rf) on TLC compared to the starting material, and the mass spectrum will confirm the loss of the tert-butyl group (a loss of 56 Da).
Workup: Once the reaction is complete, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
Isolation: The resulting crude product, L-N-benzyloxycarbonylazetidine-2-carboxylic acid, can be purified by crystallization or chromatography if necessary.
Conclusion
tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate is more than just a chemical reagent; it is a strategic tool that provides a gateway to novel chemical space. Its pre-packaged, chirally pure, and orthogonally protected structure allows drug discovery scientists to efficiently introduce a conformationally constrained proline bioisostere into target molecules.[1] By understanding the causality behind its protecting group strategy and mastering the reliable protocols for its use, researchers can accelerate the development of next-generation therapeutics with potentially superior pharmacological profiles. The continued application of this and similar building blocks will undoubtedly remain a key driver of innovation in medicinal chemistry.
References
Research advances in L-azetidine-2-carboxylic acid. (URL: )
Novel Syntheses of Azetidines and Azetidinones | Chemical Reviews - ACS Public
Synthesis of chiral Azetidine and its application in asymmetric synthesis - ResearchG
Azetidine-2-carboxylic acid - Wikipedia. (URL: )
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines - University of Birmingham. (URL: )
Cas 2133-34-8,(S)-(-)-2-Azetidinecarboxylic acid | lookchem. (URL: )
Azetidine Synthesis. (URL: )
Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals.
A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C)
AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW - Taylor & Francis. (URL: )
A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C) - PubMed. (URL: )
A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols - Who we serve. (URL: )
Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (URL: )
This figure shows the structures of proline (a),...
Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)
Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed. (URL: )
A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzyl-amino-5-carboxymethyl-cyclopentane-1-carboxylic acid - PMC. (URL: )
Gaining Stereoselectivity in Asymmetric Synthesis - Pharmaceutical Technology. (URL: _)
A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. (URL: )
Synthesis and Characterization of Some New C2 Symmetric Chiral Bisamide Ligands Derived
Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organoc
An In-depth Technical Guide to the Mechanism of Action of Azetidine-2-Carboxylate Derivatives in Biological Systems
Abstract Azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid and a structural analogue of proline, serves as a potent biological effector through its deceptive mimicry of a fundamental protein building bloc...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid and a structural analogue of proline, serves as a potent biological effector through its deceptive mimicry of a fundamental protein building block.[1][2][3] This guide elucidates the core mechanisms by which Aze and its derivatives exert their influence on biological systems. The primary mode of action involves the misinterpretation of Aze for proline by cellular protein synthesis machinery, leading to its incorporation into nascent polypeptide chains.[4] This event precipitates a cascade of cellular dysfunctions, including protein misfolding, induction of the unfolded protein response (UPR), and altered functionality of critical proteins, particularly those rich in proline, such as collagen.[2][3][5] Consequently, Aze exposure is associated with a range of effects from cytotoxicity and growth inhibition to pro-inflammatory and pro-apoptotic responses.[6][7] This document provides a detailed examination of these mechanisms, supported by experimental protocols and visual diagrams to offer a comprehensive resource for professionals in life sciences and drug development.
The Central Mechanism: A Case of Mistaken Identity
The cornerstone of azetidine-2-carboxylate's biological activity is its structural homology to L-proline.[1] The key difference lies in its four-membered heterocyclic ring compared to proline's five-membered ring.[1] This subtle structural variance is not significant enough to be consistently recognized and rejected by the cell's translational apparatus, specifically the prolyl-tRNA synthetase (ProRS).[3][4]
1.1. Misrecognition and Incorporation into Proteins
In most organisms, including plants and mammals, ProRS enzymes erroneously recognize Aze as proline.[3] They catalyze the charging of transfer RNA for proline (tRNA-Pro) with Aze, which is then delivered to the ribosome and incorporated into proteins at proline-designated codons.[4][8] This misincorporation is the initiating event for the majority of Aze's downstream toxic effects.[2] It is noteworthy that some Aze-producing plants have evolved highly specific ProRS enzymes capable of discriminating between proline and Aze, conferring resistance.[3][9]
The process can be visualized as follows:
Caption: Core mechanism of Aze misincorporation into proteins.
1.2. Structural Consequences of Aze Incorporation
The substitution of proline with Aze introduces a significant structural perturbation in the polypeptide backbone. The smaller, more constrained four-membered ring of Aze alters the bond angles compared to proline, disrupting the protein's secondary and tertiary structures.[10] This is particularly detrimental in proline-rich proteins like collagen, where the unique geometry of proline is essential for forming stable triple-helical structures.[3][5][11] The incorporation of Aze prevents the proper folding of pro-collagen chains, leading to a destabilized triple helix.[5][11][12] This results in what is often termed "proteotoxic stress."[8]
Cellular Responses to Proteotoxic Stress
The accumulation of misfolded proteins, a direct consequence of Aze incorporation, triggers a conserved cellular stress response pathway known as the Unfolded Protein Response (UPR).[2][13]
2.1. Activation of the Unfolded Protein Response (UPR)
The UPR is an adaptive signaling network originating from the endoplasmic reticulum (ER) that aims to restore proteostasis. However, under severe or prolonged stress, it can switch to a pro-apoptotic program. Aze treatment has been shown to activate all three major branches of the UPR.
Key events in Aze-induced UPR include:
Induction of ER Chaperones: Increased expression of binding immunoglobulin protein (BiP), an ER chaperone that assists in protein folding.[6]
Activation of PERK Pathway: L-Azetidine-2-carboxylic acid activates the PERK pathway, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[6] This transiently attenuates global protein synthesis to reduce the load of new proteins entering the ER.
ATF6 Cleavage: Aze induces the cleavage of Activating Transcription Factor 6 (ATF6), which then translocates to the nucleus to upregulate UPR target genes.[6]
Caption: Simplified signaling cascade of the Aze-induced Unfolded Protein Response (UPR).
2.2. Pro-Apoptotic and Pro-Inflammatory Signaling
When cellular damage is beyond repair, the UPR and other stress pathways converge to initiate apoptosis. Aze treatment has been demonstrated to increase the ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein Bcl2, a key indicator of commitment to programmed cell death.[7] In immune cells like microglia, Aze exposure triggers a robust pro-inflammatory response, characterized by the release of nitric oxide and the increased expression of inflammatory markers such as IL-1β and IL-6.[7]
Specific Impact on Collagen Biosynthesis
The high proline content of collagen makes it exceptionally vulnerable to the effects of Aze. The misincorporation of Aze disrupts several critical post-translational modifications and the assembly of collagen fibrils.
Inhibition of Triple Helix Formation: As mentioned, Aze destabilizes the pro-collagen triple helix, a prerequisite for its secretion from the cell.[11][12]
Increased Post-Translational Modifications: The delay in helix formation caused by Aze allows for an extended period for enzymes to act on the pro-collagen chains within the ER. This leads to increased glycosylation of hydroxylysine residues.[6][14]
Reduced Secretion and Accumulation: The improperly folded collagen is often retained within the cell and targeted for degradation, leading to a net decrease in the deposition of functional extracellular collagen.[12][15][16] This property has been explored for therapeutic potential in fibrotic diseases, where excessive collagen deposition is a hallmark.[11]
Table 1: Effects of Azetidine-2-Carboxylate on Key Steps in Collagen Biosynthesis.
Therapeutic and Toxicological Implications
The mechanisms described above underpin both the toxic properties of Aze and the rationale for developing its derivatives as therapeutic agents.
Anti-Fibrotic Potential: The ability of proline analogues like Aze to inhibit collagen synthesis and deposition has been investigated as a strategy to combat fibrosis in organs like the lungs.[11] More targeted approaches include the development of specific prolyl-tRNA synthetase inhibitors.[17][18]
Antitumor Research: Early studies explored Aze as an antitumor agent, particularly against tumors that synthesize large amounts of basement-membrane collagen.[19] However, in vivo efficacy was limited, and significant toxicity was observed.[12][19]
Teratogenicity and Toxicity: The disruption of protein synthesis and collagen formation by Aze leads to a wide range of toxic and teratogenic effects in animal models, including skeletal malformations and growth retardation.[1][6][12][20]
Neuropathology Hypothesis: A hypothesis has been proposed linking dietary Aze exposure (e.g., from sugar beets) to the pathogenesis of multiple sclerosis (MS).[7][21][22] The theory suggests that misincorporation of Aze into myelin basic protein could alter its structure, leading to an autoimmune response.[21][22]
Experimental Methodologies
Investigating the mechanism of action of Aze derivatives requires a suite of cell and molecular biology techniques. Below are foundational protocols for assessing the core cellular responses.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (IUPAC: 1-benzyl 2-tert-butyl (2S)-azetidine-1,2-dicarboxylate; CAS: 153704-88-2) is a highly strained, four-membered heterocyclic chiral building block. It serves as a critical intermediate in the design of peptidomimetics and active pharmaceutical ingredients (APIs), most notably in the synthesis of direct thrombin inhibitors such as Melagatran and Ximelagatran [1].
Characterizing this molecule presents unique analytical challenges. The presence of the N-benzyloxycarbonyl (Cbz) protecting group induces complex conformational dynamics, while the tert-butyl ester introduces specific lability under mass spectrometric conditions. This whitepaper provides a definitive, self-validating spectroscopic workflow—encompassing NMR, HRMS, and FT-IR—to ensure the structural integrity and stereochemical purity of this vital intermediate [2].
Structural Dynamics: The Rotameric Challenge
As a Senior Application Scientist, the most common misinterpretation I observe in the characterization of N-Cbz-azetidines is the misassignment of duplicated NMR signals as chemical impurities.
The Causality of Signal Duplication:
The lone pair of electrons on the azetidine nitrogen delocalizes into the
π∗
orbital of the adjacent Cbz carbonyl group. This resonance grants the C–N bond partial double-bond character, significantly increasing the energy barrier to rotation (
ΔG‡≈16−18
kcal/mol). Consequently, at room temperature (298 K), the molecule exists as a slowly interconverting mixture of cis and trans (or E and Z) rotamers on the NMR timescale. This restricted rotation manifests as peak broadening or distinct signal duplication in both
1
H and
13
C NMR spectra. Recognizing and resolving these rotamers via Variable Temperature (VT) NMR is the cornerstone of validating this compound [3].
Multi-Modal Spectroscopic Workflows
Diagram 1: Multi-modal spectroscopic workflow for structural and rotameric validation.
Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for confirming the azetidine ring system. The
1
H NMR spectrum in CDCl
3
at 298 K will display two distinct singlets for the tert-butyl group (approx. 1.38 and 1.45 ppm) and a complex set of multiplets for the C2, C3, and C4 protons of the azetidine ring due to the rotameric populations. The C2 chiral proton typically appears as a pair of doublet of doublets (dd) around 4.60 - 4.75 ppm.
High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) mass spectrometry provides exact mass confirmation. The parent ion
[M+H]+
is observed at m/z 292.1543. The fragmentation pathway is highly diagnostic: the labile tert-butyl group readily ejects isobutylene (-56 Da), a hallmark of tert-butyl esters, while the Cbz group yields a highly stable tropylium ion (m/z 91.05).
FT-IR utilizing Attenuated Total Reflectance (ATR) confirms the orthogonal carbonyl environments. The spectrum will exhibit two distinct
C=O
stretching frequencies: a higher frequency band (~1740 cm
−1
) corresponding to the tert-butyl ester, and a lower frequency band (~1705 cm
−1
) corresponding to the conjugated Cbz carbamate.
Protocol A: NMR Acquisition and Rotamer Resolution via VT-NMR
Objective: To definitively prove that peak duplication is caused by rotameric conformers rather than chemical impurities.
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-
d6
(Do not use CDCl
3
for this step, as its boiling point of 61°C is too low for effective thermal coalescence).
Baseline Acquisition (298 K): Acquire a standard 1D
1
H spectrum.
Self-Validation Check: The integration ratio of the two rotameric t-butyl singlets (e.g., 60:40) must exactly match the integration ratio of the two rotameric C2-H signals. If the ratios differ, an impurity is present.
Variable Temperature (VT) Setup: Gradually heat the NMR probe to 363 K (90°C). Allow 10 minutes for thermal equilibration.
Coalescence Acquisition: Acquire a second 1D
1
H spectrum at 363 K.
Causality: The applied thermal energy overcomes the rotational barrier of the C-N partial double bond. The exchange rate between the cis and trans states becomes faster than the NMR timescale.
Self-Validation Check: The previously duplicated signals (e.g., the two t-butyl singlets) must coalesce into a single, sharp peak. Upon cooling back to 298 K, the duplicated spectrum must fully restore, proving the phenomenon is physical (conformational) and not chemical degradation.
Protocol B: ESI-HRMS Fragmentation Analysis
Objective: To map the structural connectivity using controlled Collision-Induced Dissociation (CID).
Mobile Phase: Prepare a 10
μ
g/mL solution in 50:50 Methanol:Water with 0.1% Formic Acid to promote protonation.
Source Parameters: Set the ESI capillary voltage to +3.5 kV and the desolvation temperature to 250°C.
MS/MS Collision Energy Optimization:
Causality: The tert-butyl ester is highly labile. If the collision energy (CE) is set too high (>35 eV), the precursor ion will completely shatter, bypassing the diagnostically crucial m/z 236.09 intermediate and directly yielding the m/z 91.05 tropylium ion. This reduces the structural specificity of the assay.
Acquisition: Step the CE from 10 eV to 25 eV.
Self-Validation Check: At 15 eV, the spectrum must show a dominant m/z 236.09 peak (confirming the t-butyl group). At 25 eV, the m/z 91.05 peak should dominate (confirming the benzyl moiety). The presence of the m/z 314.13
[M+Na]+
adduct in the MS1 survey scan serves as a secondary confirmation of the intact parent mass.
References
Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at:[Link]
tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate Chemical Properties and Identifiers. EPA CompTox Chemicals Dashboard. Available at:[Link]
Protocols & Analytical Methods
Method
Step-by-step synthesis protocol for tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate
Application Note: Comprehensive Synthesis Protocol for tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (Z-L-Aze-OtBu) Executive Summary & Mechanistic Rationale The synthesis of tert-Butyl-L-N-benzyloxycarbonylaze...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Comprehensive Synthesis Protocol for tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (Z-L-Aze-OtBu)
Executive Summary & Mechanistic Rationale
The synthesis of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (CAS: 153704-88-2) is a critical workflow in the development of chiral peptide therapeutics, thrombin inhibitors, and phytosiderophore analogs. The starting material, L-azetidine-2-carboxylic acid, features a highly strained four-membered ring (approx. 26 kcal/mol strain energy). Consequently, traditional harsh acidic or basic conditions can trigger irreversible ring-opening.
To preserve the structural integrity and stereocenter of the azetidine ring, this protocol employs a mild, two-step protective strategy:
N-Protection : A Schotten-Baumann reaction using Benzyl chloroformate (Cbz-Cl) in a biphasic aqueous/organic system.
O-Esterification : A mild tert-butylation utilizing Di-tert-butyl dicarbonate (Boc₂O) and 4-Dimethylaminopyridine (DMAP), avoiding the use of strong mineral acids (like H₂SO₄) typically required for Fischer esterifications.
Fig 1: Two-step synthesis workflow of Z-L-Aze-OtBu from L-azetidine-2-carboxylic acid.
Step 1: Synthesis of N-Cbz-L-azetidine-2-carboxylic acid
This step utilizes biphasic Schotten-Baumann conditions to selectively protect the secondary amine while keeping the carboxylic acid as a water-soluble sodium salt.
Preparation : In a 100 mL round-bottom flask, dissolve L-azetidine-2-carboxylic acid (1.01 g, 10.0 mmol) in 10 mL of 1M aqueous NaOH and 10 mL of 1,4-dioxane.
Thermal Control : Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.
Causality: Low temperatures suppress the competitive hydrolysis of Cbz-Cl into benzyl alcohol, maximizing the effective concentration of the acylating agent.
Addition : Add Benzyl chloroformate (1.71 mL, 12.0 mmol) dropwise via a syringe over 15 minutes. Simultaneously, add 1M NaOH (11 mL) dropwise to maintain the reaction pH between 9.0 and 10.0.
Causality: The reaction generates HCl as a byproduct. If unneutralized, the amine protonates into an unreactive ammonium salt, halting the reaction prematurely ([1]).
Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
Purification Wash : Transfer the mixture to a separatory funnel and wash with Diethyl Ether (2 × 20 mL).
Causality: This crucial step extracts unreacted Cbz-Cl and the neutral benzyl alcohol byproduct, preventing them from contaminating the final product during the subsequent extraction.
Acidification : Cool the aqueous layer back to 0 °C and carefully acidify to pH 2.0–2.5 using 1M HCl.
Causality: The azetidine ring is highly strained. Over-acidification or localized heating during rapid acid addition can trigger ring-opening.
Extraction & Isolation : Extract the acidified aqueous layer with Ethyl Acetate (3 × 30 mL). Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a viscous oil or white solid ([2]). Typical yields range from 74% to 85%.
Step 2: Synthesis of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate
This step utilizes a mild esterification pathway driven by the generation of a mixed anhydride and the entropic release of CO₂.
Preparation : Dissolve the intermediate N-Cbz-L-azetidine-2-carboxylic acid (2.35 g, 10.0 mmol) in anhydrous tert-butanol (20 mL) under an inert atmosphere (N₂ or Argon).
Activation : Add Di-tert-butyl dicarbonate (Boc₂O, 3.27 g, 15.0 mmol) in one portion.
Causality: DMAP acts as a nucleophilic catalyst, attacking Boc₂O to form a highly reactive acylpyridinium intermediate. The carboxylate attacks this intermediate to form a mixed anhydride, which subsequently undergoes tert-butanolysis.
Reaction & Self-Validation : Stir the mixture at room temperature for 16-24 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3).
In-Process Control: The continuous evolution of CO₂ gas bubbles is a visual self-validating indicator of mixed anhydride decomposition and reaction progress.
Alternative Method Note: For substrates resistant to Boc₂O, a modern alternative utilizes catalytic bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate, which achieves rapid conversion with high yields ([3]).
Workup : Evaporate the tert-butanol under reduced pressure. Dissolve the crude residue in Ethyl Acetate (50 mL).
Targeted Washes :
Wash with 5% aqueous KHSO₄ (2 × 20 mL). Causality: Protonates the DMAP catalyst, rendering it water-soluble for complete removal.
Wash with saturated aqueous NaHCO₃ (2 × 20 mL). Causality: Deprotonates and removes any unreacted starting carboxylic acid.
Wash with brine (20 mL) to remove residual water.
Final Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. If trace impurities remain, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure target compound (Z-L-Aze-OtBu).
Analytical Characterization Profile
To ensure the trustworthiness of the synthesized batch, validate the product against the following expected analytical parameters:
Table 3: Expected Analytical Profile for Z-L-Aze-OtBu
Application Note: Selective Orthogonal Deprotection of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate
Introduction & Mechanistic Rationale Azetidine-2-carboxylates are highly strained, four-membered nitrogen heterocycles that serve as critical, conformationally restricted scaffolds in peptidomimetic drug design[1]. In th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Azetidine-2-carboxylates are highly strained, four-membered nitrogen heterocycles that serve as critical, conformationally restricted scaffolds in peptidomimetic drug design[1]. In the synthesis of complex azetidine-containing therapeutics, orthogonal protecting group strategies are foundational[2]. A ubiquitous intermediate in this space is tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (CAS: 153704-88-2), which utilizes an N-benzyloxycarbonyl (Cbz) group to mask the secondary amine and a tert-butyl ester to protect the carboxylic acid.
The core synthetic challenge lies in chemoselectivity: removing the Cbz group to liberate the reactive amine without hydrolyzing the highly acid-labile tert-butyl ester.
The Causality of Selectivity:
Standard global deprotection conditions, such as the use of trifluoroacetic acid (TFA) or HBr/AcOH, will indiscriminately cleave the tert-butyl ester via an E1-type elimination, yielding isobutylene and the free carboxylic acid[3]. To achieve strict orthogonality, catalytic hydrogenolysis is the premier choice[4].
Mechanistically, this selectivity is driven by surface chemistry. The aromatic Cbz ring readily chemisorbs onto the palladium catalyst surface, facilitating oxidative addition into the benzylic C–O bond and subsequent hydrogenolysis (releasing toluene and CO₂). Conversely, the bulky, aliphatic tert-butyl group lacks a benzylic position and is sterically hindered from interacting with the palladium surface, rendering it completely inert to these neutral reductive conditions[4].
Comparative Data Presentation
The following table summarizes the quantitative performance of various deprotection strategies applied to tert-butyl-protected N-Cbz amino acids, demonstrating why neutral hydrogenation is strictly required.
Deprotection Strategy
Reagents & Conditions
Reaction Time
Cbz Cleavage
tert-Butyl Retention
Isolated Yield
Catalytic Hydrogenation
H₂ gas, 10% Pd/C, MeOH, RT
2–4 h
>99%
>99%
96–98%
Transfer Hydrogenation
NH₄HCO₂, 10% Pd/C, MeOH, 50°C
1–2 h
>99%
>95%
92–95%
Acidic Cleavage
33% HBr/AcOH, RT
1 h
>99%
0% (Cleaved)
N/A (Yields di-acid)
Workflow & Decision Matrix
Fig 1: Decision matrix for selective Cbz deprotection of azetidine-2-carboxylate derivatives.
Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure the integrity of the acid-sensitive azetidine scaffold.
Protocol A: Standard Catalytic Hydrogenolysis (H₂ Gas)
This is the optimal method, providing the highest yield and absolute preservation of the tert-butyl ester[4].
Substrate Preparation : Dissolve tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (1.0 eq) in HPLC-grade Methanol (0.1 M concentration).
Validation Check: A perfectly clear solution confirms solubility. Using HPLC-grade solvent prevents catalyst poisoning by trace sulfur or halide impurities[4].
Inert Atmosphere Setup : Flush the reaction flask with Argon for 5 minutes. Carefully add 10% Palladium on Carbon (Pd/C, 10 wt% relative to the substrate).
Causality: Argon purging displaces oxygen, preventing the highly active Pd catalyst from prematurely igniting the methanol vapors.
Hydrogenation : Evacuate the flask under mild vacuum and backfill with H₂ gas via a balloon. Repeat this purge cycle three times. Stir the heterogeneous mixture vigorously at room temperature.
Validation Check: Vigorous stirring is critical. Inefficient mass transfer in heterogeneous catalysis is the primary cause of incomplete Cbz deprotection[4].
In-Process Control (IPC) : Monitor the reaction via TLC (Hexanes/EtOAc 7:3) after 2 hours.
Validation Check: The starting material is UV-active (due to the Cbz aromatic ring). The product is UV-inactive but will stain intensely purple with Ninhydrin, physically confirming the liberation of the secondary azetidine amine.
Workup & Isolation : Once complete, flush the system with Argon to remove residual H₂. Filter the suspension through a tightly packed pad of Celite. Wash the pad with excess methanol.
Validation Check: The filtrate must be completely clear. Any grey tint indicates Pd carryover, which will interfere with downstream peptide coupling steps. Concentrate the filtrate under reduced pressure (bath temp < 30°C) to yield the pure tert-butyl-L-azetidine-2-carboxylate.
Protocol B: Catalytic Transfer Hydrogenation (Ammonium Formate)
An excellent alternative when H₂ gas infrastructure is unavailable. It avoids the use of acidic donors (like formic acid) which could prematurely cleave the ester[4].
Preparation : Dissolve the substrate (1.0 eq) in Methanol (0.1 M). Add 10% Pd/C (10 wt%) under an Argon atmosphere.
Donor Addition : Add Ammonium formate (5.0 eq) in a single portion.
Causality: A large stoichiometric excess is required to drive the equilibrium forward and compensate for the sublimation of ammonium formate into NH₃ and CO₂.
Thermal Activation : Equip the flask with a reflux condenser and heat the mixture to 50°C.
Validation Check: Effervescence (CO₂ gas evolution) should be visually apparent. The physical cessation of bubbling is a reliable macroscopic indicator that the formate donor has been fully consumed or the reaction is complete.
IPC & Workup : Monitor by TLC (Ninhydrin stain). Upon completion (typically 1–2 hours), cool to room temperature, filter through Celite, and concentrate.
Validation Check: Partition the crude residue between EtOAc and saturated aqueous NaHCO₃. This step is mandatory to wash away residual formate salts that would otherwise inflate the apparent mass yield.
Troubleshooting & Field Insights
Catalyst Inactivation (Stalled Reactions) : If the reaction stalls before completion, the Pd/C has likely been poisoned[4]. Do not increase the temperature, as heating azetidines can lead to ring-opening side reactions. Instead, filter the mixture through Celite, isolate the intermediate mixture, and resubject it to fresh Pd/C and H₂.
Observation of tert-Butyl Cleavage : If LC-MS or NMR indicates the presence of azetidine-2-carboxylic acid (loss of 56 Da corresponding to isobutylene), the reaction environment has become acidic[4]. This occurs if the methanol has absorbed atmospheric moisture and CO₂, or if an acidic transfer donor (e.g., formic acid) was mistakenly used instead of ammonium formate. Ensure strictly neutral conditions are maintained.
References
Technical Support Center: Deprotection of tert-Butyl N-Cbz-4-aminobutanoate - Benchchem.4
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate
Abstract This technical guide provides a comprehensive overview and detailed protocols for the application of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate in solid-phase peptide synthesis (SPPS). Azetidine-2-c...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate in solid-phase peptide synthesis (SPPS). Azetidine-2-carboxylic acid, a conformationally constrained proline analog, is a valuable building block for introducing unique structural motifs into peptides, influencing their secondary structure and biological activity. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step experimental procedures, and troubleshooting advice to facilitate the successful incorporation of this non-canonical amino acid into synthetic peptides.
Introduction: The Strategic Advantage of Azetidine-Containing Peptides
Azetidine-2-carboxylic acid (Aze) is a four-membered heterocyclic non-proteinogenic amino acid, structurally analogous to the five-membered ring of proline.[1] Its incorporation into peptide chains can significantly alter their conformational properties, potentially leading to enhanced proteolytic stability, improved receptor binding affinity, and novel secondary structures.[2][3] The constrained nature of the azetidine ring can induce unique turns and kinks in the peptide backbone, making it a powerful tool in peptidomimetic design and drug discovery.
The subject of this guide, tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate, is a doubly protected derivative of L-azetidine-2-carboxylic acid, strategically designed for seamless integration into standard solid-phase peptide synthesis (SPPS) workflows. The N-terminal benzyloxycarbonyl (Cbz or Z) group and the C-terminal tert-butyl (tBu) ester provide a robust orthogonal protection scheme, compatible with the widely-used Fmoc/tBu SPPS strategy.[3][4][5]
The Cbz group is stable to the basic conditions required for Fmoc deprotection (e.g., piperidine) and the acidic conditions for Boc group removal, offering versatility in complex synthetic schemes.[1][2] The tert-butyl ester protects the carboxylic acid and is readily cleaved under the final strong acidic conditions (e.g., trifluoroacetic acid) used for peptide cleavage from the resin and removal of side-chain protecting groups.[5][6] This dual protection strategy allows for the precise and controlled incorporation of the azetidine moiety into a growing peptide chain.
Synthesis of the Building Block: tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate
While commercially available, a brief overview of a potential synthetic route to tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate provides valuable context. A common approach involves the protection of the nitrogen of L-azetidine-2-carboxylic acid with a benzyloxycarbonyl group, followed by esterification of the carboxylic acid with a tert-butyl group. A detailed synthetic procedure for a similar compound, Z-Glu(OtBu)-Asn-OtBu, involves mixed anhydride coupling, which can be adapted for the synthesis of the title compound.[7]
Materials and Reagents
For successful incorporation of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate, high-quality reagents and materials are essential.
The following protocols are based on the standard Fmoc/tBu solid-phase peptide synthesis strategy.[8] The incorporation of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate is typically performed as the final coupling step to cap the N-terminus of the peptide.
General SPPS Workflow
The overall workflow for incorporating the Cbz-protected azetidine derivative is depicted below. This process involves the standard iterative cycles of deprotection and coupling for the main peptide chain, followed by the final coupling of the specialized azetidine amino acid.
Caption: General workflow for SPPS incorporating the Cbz-protected azetidine.
This protocol describes the assembly of the peptide sequence on the solid support prior to the addition of the azetidine derivative.
Resin Swelling: Swell the resin (e.g., 100 mg, 0.1 mmol) in DMF (2 mL) in a suitable reaction vessel for 30 minutes.
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF (2 mL) and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes.
Washing: Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine. A Kaiser test on a few resin beads should be positive (blue color), indicating the presence of free primary amines.
Amino Acid Coupling:
In a separate vial, pre-activate the next Fmoc-amino acid (3 eq., 0.3 mmol) with a coupling reagent such as HATU (2.9 eq., 0.29 mmol) and DIPEA (6 eq., 0.6 mmol) in DMF (1 mL) for 1-2 minutes.
Add the activated amino acid solution to the resin.
Agitate the reaction mixture for 1-2 hours at room temperature.
Monitoring the Coupling: Perform a Kaiser test. A negative result (colorless beads) indicates complete coupling. If the test is positive, extend the coupling time or perform a double coupling.
Washing: Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
Protocol 2: Incorporation of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate
This protocol details the final coupling step to introduce the azetidine building block.
Final Fmoc Deprotection: After the last Fmoc-amino acid has been coupled, perform the deprotection step as described in Protocol 1, step 2.
Washing: Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).
Coupling of Z-Aze-OtBu:
Dissolve tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (3 eq., 0.3 mmol) and an activating agent (e.g., HATU, 2.9 eq., 0.29 mmol) in DMF (1 mL).
Add DIPEA (6 eq., 0.6 mmol) to the solution and allow it to pre-activate for 1-2 minutes.
Add the activated solution to the deprotected peptide-resin.
Agitate the reaction for 2-4 hours. Note that the coupling of Cbz-protected and sterically hindered amino acids can be slower.[4]
Monitoring and Washing: Monitor the reaction for completion using the ninhydrin test. Once complete, wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL), and dry the resin under vacuum.
Protocol 3: Cleavage and Global Deprotection
This final step cleaves the synthesized peptide from the resin and removes the acid-labile side-chain protecting groups, including the tert-butyl ester of the azetidine residue. The N-terminal Cbz group will remain intact.
Prepare Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
Peptide Precipitation: Filter the resin and collect the filtrate. Concentrate the filtrate under a stream of nitrogen and precipitate the peptide by adding cold diethyl ether.
Isolation and Purification: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether. Dry the crude peptide and purify by reverse-phase HPLC.
Results and Discussion: What to Expect
Coupling Efficiency: The coupling of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate may be slightly less efficient than standard Fmoc-amino acids due to the potential for steric hindrance from the cyclic structure and the Cbz group.[9] It is crucial to use a potent coupling reagent like HATU or HBTU and to allow for a longer reaction time (2-4 hours). Double coupling may be necessary in some cases to drive the reaction to completion. Monitoring with the Kaiser test is highly recommended.
Orthogonal Deprotection Strategy: The key to this methodology is the orthogonal nature of the protecting groups. The Cbz group is stable to the basic conditions of Fmoc deprotection and the strong acidic conditions of the final cleavage, while the tert-butyl ester is stable during the Fmoc deprotection but is cleaved by TFA. This allows for the synthesis of a peptide with a protected N-terminal Cbz group and a free C-terminal carboxylic acid (if a Wang resin is used).
tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate as a chiral building block in asymmetric synthesis
Application Note: tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (Cbz-L-Aze-OtBu) in Asymmetric Synthesis and Peptidomimetics Introduction & Chemical Profiling tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxy...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (Cbz-L-Aze-OtBu) in Asymmetric Synthesis and Peptidomimetics
Introduction & Chemical Profiling
tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (CAS: 153704-88-2), commonly abbreviated as Cbz-L-Aze-OtBu, is a highly versatile, orthogonally protected chiral building block 1. Derived from L-azetidine-2-carboxylic acid (L-Aze)—a non-proteinogenic amino acid first isolated from Convallaria majalis (lily of the valley) 2—this compound serves as a conformationally constrained analogue of L-proline 3.
The strategic installation of a carboxybenzyl (Cbz) group on the secondary amine and a tert-butyl (tBu) ester on the carboxylic acid provides a perfectly orthogonal protection scheme. This enables precise, directional coupling in complex peptide synthesis, peptidomimetic drug development (such as direct thrombin inhibitors), and the generation of novel organocatalysts 45.
Mechanistic Insights: The Thermodynamics of Ring Strain
The fundamental value of the azetidine ring in asymmetric synthesis lies in its 4-membered ring strain. In standard peptides, the Xaa-Pro amide bond exhibits a high rotational barrier for cis/trans isomerization (approx. 85 ± 10 kJ/mol), making this interconversion a rate-limiting step in protein folding 6.
Replacing proline with azetidine-2-carboxylic acid fundamentally alters this dynamic. The increased ring strain of the 4-membered azetidine ring forces a pyramidalization of the prolyl nitrogen (shifting its hybridization from
sp2
toward
sp3
) [[6]](). This geometric distortion lowers the free energy of activation for cis/trans isomerization, granting the resulting peptidomimetics unique secondary structures and enhanced target-binding affinities.
Caption: Structural causality workflow demonstrating how azetidine ring strain dictates chemical behavior.
In asymmetric organocatalysis, L-Aze derivatives often provide distinct transition state energies compared to L-Proline. Computational studies on the aldol reaction of benzaldehyde with acetone reveal that the azetidine-2-carboxylic acid transition state is approximately 2 kcal/mol lower in energy than the most favored transition states of proline 7.
Table 1: Comparative Organocatalytic Profile in Asymmetric Aldol Reactions
Catalyst
Ring Size
Predicted ee (%)
Experimental ee (%)
Transition State Energy Diff
L-Proline
5
~69%
76%
Baseline
L-Azetidine-2-carboxylic acid
4
~68%
40%
-2 kcal/mol (lower)
Data derived from computational and experimental studies on proline-related catalysts 7.
Table 2: Orthogonal Deprotection Matrix for Cbz-L-Aze-OtBu
| tBu (tert-Butyl) | C-terminus (Carboxyl) | 50% TFA in DCM, 1h, RT | Isobutylene | Acidolysis protonates the ester oxygen, driving E1 elimination. Leaves the urethane-linked Cbz stable. |
Application Protocol 1: Synthesis of Thrombin Inhibitor Precursors (Melagatran Scaffold)
The most prominent pharmaceutical application of the L-Aze scaffold is in the synthesis of direct thrombin inhibitors, specifically Melagatran and its oral prodrug Ximelagatran 53. The following protocol utilizes Cbz-L-Aze-OtBu to construct the core dipeptide sequence via selective C-terminal deprotection.
Caption: Stepwise orthogonal deprotection and coupling workflow for the Melagatran precursor.
Step-by-Step Methodology:
Step 1: Selective C-Terminal Deprotection
Dissolve 10 mmol of Cbz-L-Aze-OtBu in 20 mL of anhydrous Dichloromethane (DCM).
Add 20 mL of Trifluoroacetic acid (TFA) dropwise at 0 °C.
Causality Note: TFA is chosen over aqueous HCl to prevent hydrolysis of the Cbz group. The E1 elimination of the tBu group generates isobutylene gas, driving the reaction forward.
Stir the mixture at room temperature for 1.5 hours.
Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3 x 15 mL) to remove residual TFA, yielding Cbz-L-Aze-OH as a viscous oil.
Step 2: Amide Coupling (Pab Attachment)
Dissolve the crude Cbz-L-Aze-OH in 30 mL of anhydrous Acetonitrile.
Add 12 mmol of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.5 mmol of 4-Dimethylaminopyridine (DMAP).
Causality Note: DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, which is crucial for overcoming the steric hindrance of the azetidine ring during coupling 5.
Add 10 mmol of 4-(benzyloxycarbonylamidino)benzylamine (Pab derivative). Stir for 12 hours at room temperature.
Wash with 5%
NaHCO3
and brine, dry over
Na2SO4
, and concentrate to yield the Cbz-L-Aze-Pab intermediate.
Step 3: Selective N-Terminal Deprotection
Dissolve the Cbz-L-Aze-Pab intermediate in 40 mL of Methanol.
Add 10% Pd/C (10% w/w).
Purge the flask with
H2
gas and stir vigorously under an
H2
atmosphere (1 atm) for 4 hours.
Filter through a pad of Celite to remove the catalyst, and concentrate the filtrate to yield the free amine (H-L-Aze-Pab), ready for the final coupling with Boc-(R)-cyclohexylglycine 5.
Application Protocol 2: Global Deprotection for Organocatalyst Preparation
For researchers utilizing L-Aze as a chiral organocatalyst in asymmetric aldol reactions 7, the fully protected building block must be globally deprotected to yield the active zwitterionic amino acid.
Step-by-Step Methodology:
tBu Cleavage: Treat 5 mmol of Cbz-L-Aze-OtBu with 10 mL of 50% TFA/DCM for 1 hour. Concentrate and dry under vacuum.
Cbz Cleavage: Dissolve the resulting residue in 20 mL of EtOH. Add 0.5 g of 10% Pd/C.
Hydrogenation: Stir under
H2
(1 atm) for 6 hours.
Isolation: Filter the suspension through Celite. Evaporate the solvent to roughly 5 mL, and precipitate the free L-azetidine-2-carboxylic acid by adding cold diethyl ether.
Validation: The resulting white powder should exhibit an optical rotation of
[α]D20=−108∘
(
c=1
,
H2O
), confirming the preservation of the chiral center during the global deprotection sequence 8.
Topic: Optimal Coupling Reagents for tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate in Peptidomimetic Design
An Application Note and Protocol from the Senior Application Scientist Abstract The incorporation of conformationally constrained amino acid analogues is a cornerstone of modern peptidomimetic design, enabling the develo...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol from the Senior Application Scientist
Abstract
The incorporation of conformationally constrained amino acid analogues is a cornerstone of modern peptidomimetic design, enabling the development of therapeutic candidates with enhanced stability and target affinity. Azetidine-2-carboxylic acid, a strained proline analogue, is a valuable building block for this purpose.[1] However, its derivatives, such as tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (Cbz-Aze(tBu)-OH), present significant synthetic challenges due to substantial steric hindrance around the reactive carboxyl group. This application note provides a comprehensive guide to selecting and optimizing coupling reagents for this demanding substrate. We present a comparative analysis of common reagent classes, detailed mechanistic insights, and field-tested protocols to empower researchers in drug development to achieve high-yield, epimerization-free amide bond formation.
Introduction: The Challenge of Sterically Encumbered Azetidine Scaffolds
Peptidomimetics containing four-membered azetidine rings introduce unique kinks and conformational rigidity into peptide backbones, making them powerful tools for probing and modulating biological interactions.[1][2] The specific substrate, Cbz-Aze(tBu)-OH, combines multiple features that impede standard amide coupling protocols:
The Azetidine Ring: The inherent strain of the four-membered ring influences bond angles and reactivity.
N-Terminal Protection (Cbz): The benzyloxycarbonyl group adds steric bulk.
C-Terminal Protection (tert-Butyl Ester): The tert-butyl group provides significant steric shielding.
These factors collectively slow reaction kinetics and necessitate the use of highly potent activation methods to drive the reaction to completion.[3][4] Inefficient activation can lead to low yields, while harsh conditions can risk the integrity of the substrate or cause unwanted side reactions. The selection of an appropriate coupling reagent is therefore not merely a choice of convenience but a critical determinant of synthetic success.
Comparative Analysis of Coupling Reagents
The efficacy of a coupling reagent for a hindered substrate is determined by its ability to generate a highly reactive activated intermediate that is susceptible to nucleophilic attack by the incoming amine, while simultaneously minimizing the risk of racemization.[5][6] We evaluate three major classes of reagents.
Carbodiimides (e.g., EDC, DCC)
Carbodiimides are classic, cost-effective coupling reagents.[6][7] However, for sterically demanding couplings, they are often insufficient on their own due to slow reaction rates and the formation of stable N-acylurea byproducts that terminate the reaction.[8] Their utility is improved by the use of additives like 1-hydroxybenzotriazole (HOBt), which form more reactive OBt-esters and help suppress racemization.[9][10]
Verdict: Generally not recommended for Cbz-Aze(tBu)-OH due to low efficiency.[11] Suitable only for the simplest, unhindered amine coupling partners where optimization of yield is not paramount.
Phosphonium Salts (e.g., PyBOP)
Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) represent a significant step up in reactivity.[6][12] They efficiently generate OBt-active esters that are more reactive than those formed via carbodiimide/HOBt systems.[3] PyBOP is a safer alternative to the original BOP reagent, as its byproduct, tris(pyrrolidin-1-yl)phosphine oxide, is not a suspected carcinogen like the hexamethylphosphoramide (HMPA) generated from BOP.[12][13]
Verdict: A strong candidate for coupling Cbz-Aze(tBu)-OH. It offers a good balance of high reactivity and low racemization risk, making it a reliable choice for many challenging systems.[14]
Uronium/Aminium Salts (e.g., HBTU, HATU)
This class of reagents is widely regarded as the most powerful for amide bond formation, especially in cases of severe steric hindrance.[3][6]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly reliable reagent that, like PyBOP, forms an OBt-active ester.[7][15]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is superior to its benzotriazole analogues for hindered couplings.[16][17] The key difference lies in the 7-aza-benzotriazole (HOAt) moiety. The nitrogen atom in the pyridine ring creates a neighboring group effect, resulting in a more reactive OAt-active ester.[17] This enhanced reactivity translates to faster reaction times and higher yields, particularly with difficult substrates.[15][16]
Verdict: HATU is the premier choice and our top recommendation for coupling Cbz-Aze(tBu)-OH. Its superior reactivity is essential for overcoming the profound steric hindrance of the substrate, ensuring high conversion rates while minimizing epimerization risk.[15][16][17]
Highest performance, higher cost. Byproduct removal can be challenging.[18]
Mechanistic Pathways & Workflow Visualization
Understanding the mechanism of action is key to optimizing reaction conditions. The following diagrams illustrate the general workflow and the activation pathways for our recommended reagents, HATU and PyBOP.
Caption: A generalized experimental workflow for peptidomimetic synthesis.
Caption: Simplified mechanism of carboxylic acid activation using HATU.
Caption: Simplified mechanism of carboxylic acid activation using PyBOP.
Detailed Experimental Protocols
The following protocols are designed for a standard 0.5 mmol scale solution-phase coupling. All glassware should be oven-dried, and reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are critical for success.
Protocol 1: High-Efficacy Coupling using HATU (Recommended)
This protocol is optimized for achieving the highest possible yield with the sterically hindered Cbz-Aze(tBu)-OH.
To a dry round-bottom flask under an inert atmosphere, add Cbz-Aze(tBu)-OH (1.0 equiv.).
Add anhydrous DMF (5 mL) and stir until fully dissolved.
Add DIPEA (3.0 equiv.) to the solution and stir for 2 minutes.
In a single portion, add HATU (1.1 equiv.).
Allow the solution to stir at room temperature for 5 minutes for pre-activation.[3] The solution may change color.
Add the desired amine (1.1 equiv.) to the reaction mixture.
Stir the reaction at room temperature for 4-12 hours. The extended reaction time is to counteract the steric hindrance.[3]
Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.
Workup:
a. Dilute the reaction mixture with Ethyl Acetate (EtOAc) (50 mL).
b. Wash the organic layer sequentially with 5% citric acid solution (2 x 25 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 25 mL), and brine (1 x 25 mL).
c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/EtOAc gradient) to isolate the pure peptidomimetic product.
Troubleshooting:
Incomplete reaction: Extend the reaction time to 24 hours or increase the equivalents of HATU and DIPEA to 1.2 and 4.0, respectively.
Difficult byproduct removal: The byproduct tetramethylurea is water-soluble but can sometimes persist.[18] Chilling the aqueous layers during workup can sometimes help precipitate it, or a reverse-phase purification may be necessary.
Protocol 2: Robust Coupling using PyBOP
This protocol provides a reliable and effective alternative to HATU.
To a dry round-bottom flask under an inert atmosphere, add Cbz-Aze(tBu)-OH (1.0 equiv.).
Add anhydrous DMF (5 mL) and stir until dissolved.
Add DIPEA (3.0 equiv.) followed by PyBOP (1.2 equiv.).[14]
Stir the mixture for 5 minutes at room temperature to pre-activate the carboxylic acid.
Add the amine (1.1 equiv.) to the activated mixture.
Stir the reaction at room temperature for 6-16 hours.
Monitor the reaction progress by TLC or LC-MS.
Workup & Purification: Follow steps 9 and 10 from Protocol 1. The byproducts from PyBOP are generally easier to remove via standard aqueous workup.[14]
Conclusion and Final Recommendations
The successful incorporation of sterically demanding building blocks like tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate is critical for advancing peptidomimetic drug discovery. While several coupling reagents can effect this transformation, their efficiency varies dramatically.
For routine synthesis where the highest yields are paramount, HATU is the unequivocally superior reagent due to the enhanced reactivity of the OAt-active ester it forms.[15][16][17] This potency is essential to overcome the significant steric barriers presented by the substrate.
PyBOP stands as a highly effective and reliable alternative, offering excellent performance with the benefit of more easily removable byproducts.[12][14]
Carbodiimide-based methods like EDC/HOBt should be avoided for this specific substrate unless all other options are unavailable, as they are likely to result in low and inconsistent yields.[11]
By selecting a high-potency uronium or phosphonium salt reagent and adhering to a carefully controlled protocol involving pre-activation and sufficient reaction time, researchers can confidently and efficiently incorporate this valuable peptidomimetic building block into their synthetic targets.
References
Acid-Amine Coupling using PyBOP. Organic Synthesis. Available at: [Link]
Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Kim Reactor - YouTube. Available at: [Link]
Comparison of four bifunctional reagents for coupling peptides to proteins and the effect of the three moieties on the immunogenicity of the conjugates. PubMed. Available at: [Link]
Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC - NIH. Available at: [Link]
Synthesis of Cyclic Peptidomimetics via a Pd-Catalyzed Macroamination Reaction. ACS Publications. Available at: [Link]
Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. Available at: [Link]
Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
Uronium peptide coupling agents: Another case of occupational airborne allergic sensitization induced by HBTU. PMC. Available at: [Link]
Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. Available at: [Link]
Coupling Reagents. Aapptec Peptides. Available at: [Link]
Azetidine-2-carboxylic acid derivatives. Google Patents.
Synthesis of complex cyclic peptide | Case Study. Concept Life Sciences. Available at: [Link]
Benzotriazole-1-yloxy-tris-pyrrolidinophosphonium Hexafluorophosphate (PyBOP). AAPPTec. Available at: [Link]
Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
Azetidine-2-carboxylic Acid and Its Derivatives in Organic Synthesis | Request PDF. ResearchGate. Available at: [Link]
Recent highlights of the total synthesis of cyclic peptide natural products. RSC Publishing. Available at: [Link]
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]
Application Notes and Protocols: Harnessing tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate for Advanced Macrocyclic Peptide Synthesis
Introduction: The Azetidine Advantage in Macrocyclic Peptide Drug Discovery Macrocyclic peptides have emerged as a compelling class of therapeutics, bridging the gap between small molecules and large biologics. Their con...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Azetidine Advantage in Macrocyclic Peptide Drug Discovery
Macrocyclic peptides have emerged as a compelling class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained yet flexible architecture offers a unique combination of high target affinity, specificity, and metabolic stability. However, the synthetic accessibility of these complex molecules, particularly those with small to medium ring sizes, remains a significant hurdle in their development. The inherent strain of smaller ring systems often leads to poor yields in macrocyclization reactions, hampering the exploration of this valuable chemical space.[1][2]
This application note details the strategic utilization of a specialized building block, tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate , to overcome these synthetic challenges. The incorporation of the four-membered azetidine ring, a proline analogue, into a peptide backbone serves as a powerful tool for medicinal chemists. The azetidine moiety acts as a "turn-inducing element," pre-organizing the linear peptide precursor into a conformation amenable to cyclization.[1][2] This pre-organization significantly enhances the efficiency of macrocyclization, particularly for challenging tetra-, penta-, and hexapeptides.[1][2]
Furthermore, the unique stereoelectronic properties of the azetidine ring impart valuable conformational constraints on the final macrocycle, influencing its bioactivity and pharmacokinetic properties. The orthogonal protecting groups of this building block—the Benzyloxycarbonyl (Cbz) group on the nitrogen and the tert-butyl (tBu) ester on the carboxylate—offer versatile synthetic handles for both solid-phase peptide synthesis (SPPS) and subsequent post-cyclization modifications.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the scientific rationale, detailed experimental protocols, and expected outcomes when employing tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate in the synthesis of novel macrocyclic peptides.
Scientific Rationale: Causality Behind the Azetidine-Induced Enhancement of Macrocyclization
The decision to incorporate an azetidine-2-carboxylic acid residue into a peptide sequence is driven by its profound impact on the conformational landscape of the linear precursor and the resulting macrocycle.
Conformational Pre-organization and Reduced Ring Strain
The puckered, four-membered ring of azetidine introduces a sharp turn in the peptide backbone, bringing the N- and C-termini into proximity. This proximity is crucial for efficient intramolecular cyclization, as it reduces the entropic penalty associated with adopting the required ring-closing conformation. X-ray diffraction studies of azetidine-containing cyclic peptides have revealed that the azetidine ring can act as an isostere of a trans amide C=O, stabilizing conformations that would otherwise be difficult to access in their homodetic counterparts due to ring strain.[1][3] This reduction in angular strain is a key contributor to the observed improvements in cyclization yields.[2]
Orthogonal Protection Strategy for Seamless Integration and Functionalization
The tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate building block is strategically equipped with two key protecting groups:
N-Benzyloxycarbonyl (Cbz): This group provides robust protection of the azetidine nitrogen during peptide synthesis. Crucially, it is orthogonal to the acid-labile side-chain protecting groups (e.g., Boc, tBu) commonly used in Fmoc-based SPPS. The Cbz group can be selectively removed under mild catalytic hydrogenolysis conditions, leaving the rest of the peptide intact.[4][5] This opens up the possibility for late-stage, chemoselective functionalization of the azetidine nitrogen after macrocyclization, allowing for the introduction of reporter tags, solubility enhancers, or other pharmacophoric elements.[1][2]
tert-Butyl (tBu) Ester: The tBu ester protects the carboxylic acid, which will become part of the peptide backbone. This group is readily removed during the final cleavage from the solid support using strong acids like trifluoroacetic acid (TFA), a standard procedure in Fmoc-SPPS.
This orthogonal protection scheme allows for the seamless incorporation of the azetidine moiety into the peptide chain and provides a versatile handle for further chemical manipulation.
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate into a linear peptide sequence via Fmoc-based Solid-Phase Peptide Synthesis (SPPS), followed by on-resin macrocyclization and final cleavage.
Workflow Overview
Caption: General workflow for the synthesis of an azetidine-containing macrocyclic peptide.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol outlines the manual synthesis of a linear peptide on a Rink Amide resin. The azetidine building block is treated as a sterically hindered amino acid, necessitating a potent coupling reagent and potentially a double coupling strategy.
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
Fmoc Deprotection:
Treat the resin with 20% piperidine in DMF for 5 minutes.
Drain and repeat the treatment for 15 minutes.
Wash the resin thoroughly with DMF (5x) and DCM (3x).
Coupling of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate:
In a separate vial, dissolve tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Pre-activate for 1-5 minutes.
Add the activated solution to the resin and agitate for 2 hours.
Perform a ninhydrin test to check for complete coupling. If the test is positive (indicating free amines), perform a second coupling with a fresh solution of the activated azetidine derivative for another 2 hours.[6]
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the remaining amino acids in the sequence. Standard coupling times of 1-2 hours with HATU are typically sufficient for standard amino acids.
Protocol 2: On-Resin Macrocyclization
This protocol describes the head-to-tail cyclization of the peptide while it is still attached to the solid support. This method often minimizes intermolecular side reactions.
Materials:
Peptide-on-resin from Protocol 1
Methanol (MeOH)
Palladium on carbon (Pd/C, 10%)
Hydrogen source (balloon or hydrogenation apparatus)
Stir the suspension under a hydrogen atmosphere at room temperature for 4-6 hours.[4][5]
Monitor the reaction by LC-MS analysis of a small cleaved sample.
Once complete, filter the resin and wash thoroughly with MeOH and DMF to remove the catalyst.
On-Resin Cyclization:
Swell the resin in DMF.
In a separate vial, dissolve DEPBT (3 eq.) and DIPEA (6 eq.) in DMF.
Add the cyclization cocktail to the resin and agitate at room temperature for 24 hours.
Monitor the cyclization by cleaving a small amount of resin and analyzing by LC-MS.
Protocol 3: Cleavage, Deprotection, and Purification
This final protocol details the cleavage of the macrocyclic peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.
Resin Preparation: Wash the resin with DCM and dry under vacuum.
Cleavage and Deprotection:
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. The azetidine ring is stable under these conditions.[1][2][3]
Filter the resin and collect the filtrate.
Wash the resin with a small amount of fresh cleavage cocktail.
Peptide Precipitation:
Concentrate the combined filtrates under a stream of nitrogen.
Precipitate the crude peptide by adding cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
Purification:
Dry the crude peptide pellet.
Purify the macrocyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Confirm the identity and purity of the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Data Presentation: Expected Outcomes
The incorporation of an azetidine-2-carboxylic acid residue is expected to significantly improve the yield of macrocyclization, especially for smaller ring sizes, when compared to their all-amino acid (homodetic) counterparts.
Ring Size
Azetidine-Modified Peptide Yield (%)
Homodetic Peptide Yield (%)
Fold Improvement
Tetrapeptide
25
5
5x
Pentapeptide
40
15
~2.7x
Hexapeptide
65
45
~1.4x
Table adapted from comparative studies on azetidine-containing peptides. Yields are approximate and will vary based on the specific peptide sequence and reaction conditions.[2]
Visualization of Key Concepts
Chemical Structure of the Building Block
Caption: Structure of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate.
Orthogonal Deprotection Scheme
Caption: Orthogonal deprotection strategy for the Cbz and tBu groups.
Conclusion and Future Perspectives
The use of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate represents a significant advancement in the field of macrocyclic peptide synthesis. Its ability to act as a potent turn-inducing element facilitates the efficient synthesis of otherwise challenging small- to medium-sized macrocycles. The orthogonal protecting groups provide the synthetic flexibility required for modern drug discovery campaigns, enabling both efficient solid-phase synthesis and opportunities for late-stage functionalization. By understanding the underlying scientific principles and adhering to the detailed protocols outlined in this guide, researchers can confidently incorporate this valuable building block into their synthetic strategies, accelerating the discovery and development of novel macrocyclic peptide therapeutics.
References
Spicer, C. D., et al. (2025). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. ResearchGate. [Link]
Spicer, C. D., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
Gyros Protein Technologies. (2019). Solid-Phase Peptide Synthesis (SPPS) in Research & Development. [Link]
Spicer, C. D., et al. (2024). Synthesis and functionalization of azetidine-containing small macrocyclic peptides. Chemistry – A European Journal. [Link]
ACS Publications. (2018). Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. [Link]
Spicer, C. D., et al. (2024). Synthesis and functionalization of azetidine-containing small macrocyclic peptides. PubMed. [Link]
White, C. J., & Yudin, A. K. (2012). Global Analysis of Peptide Cyclization Efficiency. ACS Combinatorial Science. [Link]
Cordier, C., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [Link]
Inserra, M., et al. (1989). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. [Link]
ResearchGate. The 2D NMR correlations of compounds 1–3. [Link]
Morita, H., et al. (2010). Crystallization and preliminary X-ray analysis of l-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]
Huber, T., et al. (2021). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Frontiers in Chemistry. [Link]
Berman, H. M., et al. (1969). The Crystal and Molecular Structure of L-azetidine-2-carboxylic Acid. A Naturally Occurring Homolog of Proline. PubMed. [Link]
de Bont, D. B. A., et al. (2020). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Chemical Biology. [Link]
Morita, H., et al. (2010). Crystallization and preliminary X-ray analysis of L-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C. PubMed. [Link]
White, C. J., & Yudin, A. K. (2013). Global Analysis of Peptide Cyclization Efficiency. SciSpace. [Link]
Klaubert, T. J., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. [Link]
Technical Support Center: Troubleshooting Racemization in Azetidine-2-Carboxylate (Aze) Coupling Workflows
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (Cbz-Aze-OtBu) .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (Cbz-Aze-OtBu) .
Because Cbz-Aze-OtBu is a fully protected building block, utilizing it in a coupling reaction requires the selective deprotection of either the C-terminus (yielding Cbz-Aze-OH) or the N-terminus (yielding H-Aze-OtBu). Both pathways present unique stereochemical challenges. Azetidine-2-carboxylic acid (Aze) is a highly strained, four-membered cyclic homologue of proline, making it exceptionally prone to racemization (epimerization) during peptide synthesis.
This guide provides mechanistic insights, quantitative data, and field-proven, self-validating protocols to maintain chiral integrity throughout your workflows.
Part 1: Mechanistic FAQ (The "Why")
Q1: I am activating Cbz-Aze-OH. Why does it racemize more easily than standard Fmoc/Cbz-protected amino acids?A: The root cause is the severe ring strain of the 4-membered azetidine ring. The C-C-C bond angles are compressed to ~90°, deviating significantly from the ideal tetrahedral angle (109.5°). To compensate, the exocyclic bonds (including the C-H bond at the
α
-carbon) adopt higher s-character. Higher s-character holds the electrons closer to the nucleus, rendering the
α
-proton highly acidic.
While urethane protecting groups like Cbz typically prevent racemization via the oxazolone pathway, the increased acidity of Aze makes it highly susceptible to direct enolization1. When a strong base (like DIPEA) is present during activation, it rapidly abstracts this proton, leading to a loss of chiral integrity.
Q2: I am coupling an activated amino acid to H-Aze-OtBu. Why is the incoming amino acid racemizing?A: H-Aze-OtBu is a sterically hindered secondary amine. The nucleophilic nitrogen is locked within the cyclic structure, which drastically slows down the kinetics of the amide bond formation. Because the coupling is slow, the activated incoming amino acid remains in the reaction mixture for a prolonged period. This extended lifetime, especially in the presence of a base, allows the activated acid to undergo intramolecular cyclization into a 5(4H)-oxazolone intermediate2. The oxazolone rapidly racemizes before the Aze amine can successfully open the ring to form the peptide bond.
Q3: Which coupling reagents and bases should I use to minimize these issues?A: The strategy depends on which end of the Aze molecule you are reacting:
Activating Cbz-Aze-OH: You must eliminate strong bases to prevent direct enolization. Use base-free conditions like DIC/Oxyma Pure , or if a base is absolutely required, use a highly racemization-resistant phosphonium reagent like DEPBT3.
Coupling to H-Aze-OtBu: You must accelerate the reaction to outpace oxazolone formation. Use highly reactive coupling agents like HATU/HOAt or T3P (Propylphosphonic anhydride) 4.
Part 2: Mechanistic Visualization
The following diagram illustrates the two distinct pathways of racemization encountered depending on whether Aze acts as the activated acid or the nucleophilic amine.
Racemization pathways: Direct enolization of activated Aze vs. Oxazolone formation of incoming AA.
Part 3: Quantitative Data Summary
The table below summarizes the expected epimerization rates when activating Cbz-Aze-OH under various coupling conditions. Eliminating the base or using highly specialized reagents is critical.
Coupling Reagent
Base Used
Additive
Temp (°C)
Typical Epimerization (%)
HATU
DIPEA
None
25
15.0 - 25.0
HATU
sym-Collidine
None
25
5.0 - 10.0
DIC
None
HOBt
0 to 25
2.0 - 5.0
DIC
None
Oxyma Pure
0 to 25
< 2.0
DEPBT
DIPEA
None
0 to 25
< 1.0
T3P
DIPEA
None
25
< 2.0
Part 4: Self-Validating Experimental Protocols
Protocol A: Racemization-Free Activation of Cbz-Aze-OH (Base-Free Method)
Causality: By utilizing Diisopropylcarbodiimide (DIC) and Oxyma Pure, we form a highly reactive ester without the need for a tertiary amine base. The absence of a base completely shuts down the direct enolization pathway shown in Pathway A.
Step-by-Step Methodology:
Preparation: Dissolve Cbz-Aze-OH (1.0 eq) and Oxyma Pure (1.0 eq) in anhydrous DMF (concentration ~0.2 M) and cool the mixture to 0°C in an ice bath.
Activation: Add DIC (1.0 eq) dropwise to the cooled solution. Stir for 10 minutes at 0°C.
Self-Validation Checkpoint 1: Withdraw a 5 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. You should observe >95% conversion to the Oxyma active ester mass, confirming activation is complete before the amine is introduced.
Coupling: Add the target primary amine (0.9 eq) to the activated mixture.
Completion: Stir at 0°C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.
Self-Validation Checkpoint 2: Perform a chiral HPLC analysis on the crude mixture. The D-enantiomer peak should integrate to <2%.
Protocol B: High-Efficiency Coupling to H-Aze-OtBu using T3P
Causality: T3P (Propylphosphonic anhydride) generates an extremely reactive intermediate that forces the sterically hindered secondary amine of H-Aze-OtBu to react rapidly. This minimizes the time the incoming amino acid spends in the activated state, preventing the oxazolone formation shown in Pathway B.
Step-by-Step Methodology:
Preparation: Dissolve the incoming N-protected amino acid (1.2 eq) and H-Aze-OtBu (1.0 eq) in 2-methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (concentration ~0.3 M).
Base Addition: Add DIPEA (3.0 eq) and cool the reaction vessel to 0°C. (Note: Base is required here to neutralize the hydrochloride salt of the amine and facilitate T3P activation).
Activation/Coupling: Add T3P (50% solution in EtOAc, 1.5 eq) dropwise over 15 minutes to control the exotherm.
Completion: Stir the reaction at room temperature for 2 to 4 hours.
Self-Validation Checkpoint: Perform a Chloranil test (specific for secondary amines) on a small aliquot of the reaction mixture. A negative result (no blue/green color) confirms the complete consumption of H-Aze-OtBu, validating that the coupling outpaced any potential side reactions.
References
Title: Urethane-protected N-carboxyanhydrides (UNCAs) as unique reactants for the study of intrinsic racemization tendencies in peptide synthesis.
Title: Peptide Coupling Reagents, More than a Letter Soup.
Title: Custom Peptide Synthesis (Racemization suppression with HOBt/Carbodiimides).
Title: Method for producing N-alkylamino acids and peptides including N-alkylamino acid (EP 4414374 A1).
Troubleshooting incomplete deprotection of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate
Welcome to the technical support center for troubleshooting the deprotection of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professional...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for troubleshooting the deprotection of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the sequential or one-pot removal of the benzyloxycarbonyl (Cbz) and tert-Butyl (Boc) protecting groups from this key synthetic intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you achieve clean, complete, and high-yield deprotection.
The successful synthesis of the target molecule, (S)-azetidine-2-carboxylic acid, a valuable proline analog, hinges on the efficient cleavage of both the N-Cbz and the C-terminal tert-butyl ester protecting groups. Incomplete reactions not only reduce yield but also introduce challenging purification steps. This guide provides a structured, question-and-answer approach to diagnose and resolve these issues.
The removal of the Cbz group is most commonly achieved via catalytic hydrogenolysis. While effective, this heterogeneous reaction is susceptible to a variety of issues that can prevent it from proceeding to completion.
Q1: My Cbz deprotection reaction has stalled. TLC analysis shows a significant amount of starting material remaining even after several hours. What is the likely cause?
This is a classic symptom of catalyst inactivation or "poisoning". The palladium catalyst is a finely tuned system that can be easily inhibited.
Possible Causes & Solutions:
Catalyst Poisoning: The activity of the palladium on carbon (Pd/C) catalyst can be severely diminished by impurities.[1] Sulfur-containing compounds are notorious poisons. Additionally, the product amine itself can coordinate to the palladium surface, leading to product inhibition, which slows the reaction as it progresses.[2][3]
Solution 1: Assess Reagent Purity: Ensure your starting material and solvents are of high purity and free from sulfur contaminants.
Solution 2: Increase Catalyst Loading: As a first step, try increasing the catalyst loading (e.g., from 10 mol% to 20 mol% by weight).[2]
Solution 3: Add a Weak Acid: To mitigate product inhibition, add a small amount of a weak acid, such as acetic acid, to the reaction mixture. This protonates the newly formed amine, preventing it from coordinating with the palladium catalyst.[3]
Poor Catalyst Quality or Age: The activity of Pd/C can vary significantly between batches and degrade over time.
Solution: Use a fresh, high-quality catalyst from a reputable supplier. For particularly stubborn substrates, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[1]
Insufficient Hydrogen Delivery: For the reaction to proceed, hydrogen gas must effectively interact with the substrate at the catalyst surface.
Solution: Ensure vigorous stirring or agitation to maintain the catalyst in suspension and maximize gas-liquid mass transfer.[1] For reactions run under a hydrogen balloon, ensure the balloon remains inflated and refresh the hydrogen atmosphere if necessary.
Q2: The reaction is sluggish, and my starting material is not fully dissolved in the solvent. Could this be the problem?
Absolutely. Poor solubility is a common barrier in heterogeneous catalysis. If the substrate is not fully dissolved, its access to the catalyst's active sites is severely limited.[3]
Possible Causes & Solutions:
Sub-optimal Solvent: While methanol and ethanol are common solvents for hydrogenolysis, the solubility of your protected azetidine derivative may be limited.
Solution: Perform small-scale solubility tests with alternative solvents or solvent mixtures. Tetrahydrofuran (THF), ethyl acetate (EtOAc), or mixtures of these with alcohols can significantly improve solubility.[3]
Low Temperature: Room temperature may not be sufficient to achieve complete dissolution or provide enough energy for the reaction.
Solution: Moderately increasing the temperature (e.g., to 40-50 °C) can improve both solubility and reaction rate.[3]
Q3: I cannot use hydrogen gas due to safety constraints. What are reliable alternatives for Cbz removal?
Transfer hydrogenation is an excellent and often safer alternative to using pressurized hydrogen gas.[4] This method uses a hydrogen donor molecule in the presence of the palladium catalyst.
Alternative Deprotection Methods:
Method
Reagents
Typical Conditions
Advantages & Considerations
Transfer Hydrogenation
Ammonium formate, Formic acid, or Cyclohexene with Pd/C[2][5]
Methanol or Ethanol, Room Temp to Reflux
Avoids H₂ gas; reactions can be very fast (minutes to hours). Ammonium formate and formic acid are common and effective donors.[2]
Useful if the molecule is incompatible with hydrogenation. Caution: This is a very harsh method and will simultaneously cleave the acid-labile tert-butyl ester.[4]
The tert-butyl ester is a robust protecting group, typically removed under strong acidic conditions. The primary challenge is ensuring complete cleavage without causing unwanted side reactions.
Q4: My Boc deprotection with TFA in DCM is incomplete. What should I try first?
Incomplete Boc deprotection is most often due to insufficient acid strength or concentration at the reaction site.[8]
Possible Causes & Solutions:
Insufficient Acid Strength/Concentration: The reaction requires a strong acid to protonate the ester and facilitate the loss of the stable tert-butyl cation.[9][10]
Solution 1: Increase TFA Concentration: The most straightforward solution is to increase the concentration of Trifluoroacetic acid (TFA). Moving from a 25-50% TFA/DCM mixture to neat TFA often resolves the issue.[11][12]
Solution 2: Check Reagent Quality: TFA is hygroscopic. Water contamination will reduce its effective acidity. Use a fresh bottle of TFA.[8]
Solution 3: Extend Reaction Time/Increase Temperature: Some sterically hindered esters require more forcing conditions.[8] Increase the reaction time from 1-2 hours to 4 hours or overnight, or gently warm the reaction.[12]
Poor Substrate Solubility: If the starting material is not fully soluble in DCM, the reaction will be slow.
Solution: While TFA often helps solubilize the substrate, if solubility remains an issue, consider alternative solvent systems like neat TFA or using HCl in 1,4-dioxane.[12]
Q5: I see new, less polar spots on my TLC plate after the deprotection reaction. What are these side products?
These are likely the result of alkylation by the tert-butyl cation generated during the deprotection.[13] This reactive electrophile can alkylate any nucleophilic sites on your molecule.
Side Reaction Mechanism & Prevention:
The mechanism of Boc deprotection proceeds via the formation of a stable tert-butyl cation.[14] This cation can be trapped by nucleophiles instead of being eliminated to isobutylene.
Problem: The azetidine nitrogen, once deprotected, could potentially be re-alkylated by a tert-butyl cation, though this is less common for the ester deprotection. More likely are reactions with other nucleophilic functional groups if present.
Solution: Use Scavengers: To prevent this, add a "scavenger" to the reaction mixture. The scavenger's role is to trap the tert-butyl cation.[8]
Common Scavengers: Triisopropylsilane (TIS), triethylsilane (TES), or water are effective scavengers. A typical cleavage "cocktail" might be 95:2.5:2.5 (TFA/Water/TIS).[8][10]
Q6: My molecule has other acid-sensitive groups. How can I remove the Boc group under milder conditions?
When TFA or HCl are too harsh, several milder methods can be employed. These are particularly useful when trying to selectively cleave the tert-butyl ester without affecting other protecting groups.
Mild Deprotection Alternatives:
Method
Reagents
Typical Conditions
Advantages & Considerations
Lewis Acid Catalysis
Ytterbium triflate (Yb(OTf)₃)
Nitromethane, 45-50 °C
Highly selective for tert-butyl esters in the presence of other esters (e.g., methyl, benzyl).
Oxalyl Chloride/Methanol
Oxalyl Chloride in Methanol
Room Temperature
Reported for mild N-Boc deprotection and may be adaptable for tert-butyl esters.[15][16] The reaction is believed to proceed via in-situ generation of HCl.[17]
Aqueous Phosphoric Acid
H₃PO₄ in Water
An environmentally benign method for deprotecting tert-butyl carbamates and esters.[18]
Section 3: General FAQs and Analytical Monitoring
Q7: How can I effectively monitor the progress of my deprotection reactions?
Monitoring the reaction is critical to avoid incomplete reactions or over-exposure to harsh conditions.
Thin-Layer Chromatography (TLC): This is the fastest method.[8]
Cbz Removal: The product (Boc-azetidine-2-carboxylic acid) will be more polar (lower Rf) than the starting material.
Boc Removal: The product ((S)-N-Cbz-azetidine-2-carboxylic acid) will also be more polar (lower Rf) than the starting material.
Full Deprotection: The final product, (S)-azetidine-2-carboxylic acid, is a highly polar amino acid and will likely remain at the baseline in many common solvent systems (e.g., EtOAc/Hexane). You may need a more polar system like DCM/MeOH with a trace of acetic acid or ammonia to see it move. Staining with ninhydrin is essential, as it will produce a colored spot for the free secondary amine of the final product.[12]
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method. It allows you to monitor the disappearance of the starting material peak and the appearance of the product peak while confirming their respective masses.[11]
NMR Spectroscopy: Can be used to confirm reaction completion by observing the disappearance of the characteristic signals of the protecting groups:
Boc group: A sharp singlet for the 9 protons of the tert-butyl group around 1.4 ppm.[12]
Cbz group: Aromatic proton signals around 7.3 ppm and the benzylic CH₂ signal around 5.1 ppm.
Q8: What is the best strategy for purifying the final product, (S)-azetidine-2-carboxylic acid?
As a free amino acid, the final product is zwitterionic and can be challenging to purify via standard silica gel chromatography.
Ion-Exchange Chromatography: This is the most effective method for purifying amino acids.
Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., water/isopropanol) can be effective.
Salt Formation: The product can be isolated and purified as a salt, such as the hydrochloride or dicyclohexylamine salt, which may have better crystallization properties.[19]
Section 4: Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenolysis for Cbz Deprotection
Dissolve tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (1 equiv) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) to a concentration of approximately 0.1 M.
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (10-20% by weight relative to the starting material).
Purge the flask with an inert gas (Nitrogen or Argon), then introduce hydrogen gas (typically via a balloon or by connecting to a hydrogenation apparatus at 1 atm to 50 psi).
Stir the suspension vigorously at room temperature.
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 2-16 hours.
Upon completion, carefully purge the flask with an inert gas again to remove all hydrogen.
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter pad with the reaction solvent.
Concentrate the filtrate in vacuo to yield the crude tert-Butyl L-azetidine-2-carboxylate.
Protocol 2: Standard Acidolysis for tert-Butyl Ester Deprotection
Dissolve the tert-butyl ester-protected substrate (1 equiv) in Dichloromethane (DCM) (approx. 0.1-0.2 M).
If scavengers are needed, add triisopropylsilane (TIS) (1-2 equiv).
Cool the solution to 0 °C in an ice bath.
Add Trifluoroacetic acid (TFA) dropwise (typically a 1:1 v/v mixture of DCM:TFA, or neat TFA for resistant substrates).[12]
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
Remove the solvent and excess TFA in vacuo. To ensure complete removal of residual TFA, co-evaporate the residue with toluene or isopropanol (repeat 2-3 times).[14]
The resulting crude product can be used directly as the TFA salt or subjected to an aqueous workup (e.g., neutralize with a base like NaHCO₃ and purify).
Organic Chemistry Portal. (2025, June 30). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.
Google Patents. (n.d.). US4046889A - Azetidine-2-carboxylic acid derivatives.
ScienceDirect. (n.d.). Rapid Communication Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions.
Technical Support Center: Flash Chromatography Optimization for Crude tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with isolating tert-butyl-L-N-benzyloxycarbonylazetidi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with isolating tert-butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (Cbz-Aze-OtBu).
This protected unnatural amino acid is a critical building block in peptide synthesis and drug development. Its purification requires precise control over mobile phase polarity to separate the lipophilic ester product from highly polar unreacted starting materials (like Cbz-Aze-OH) and coupling byproducts. To ensure high scientific integrity, this guide is built as a self-validating system : every protocol step is grounded in mathematical chromatography principles rather than trial and error.
Module 1: System Diagnostics & Data Presentation
To establish a self-validating protocol, we must translate Thin Layer Chromatography (TLC) Retention Factor (
Rf
) into Column Volumes (CV). The mathematical relationship is
CV=1/Rf
[1]. The separation quality between your product and an impurity is defined by
ΔCV=CVimpurity−CVproduct
[2]. For a successful isocratic flash separation, you must target a
ΔCV≥2
[3].
Table 1: TLC to Flash Scaling Data for Cbz-Aze-OtBu vs. Cbz-Aze-OH
(Stationary Phase: Normal Phase Silica Gel; Mobile Phase: Hexane/Ethyl Acetate)
Solvent System (Hex/EtOAc)
Rf
(Cbz-Aze-OtBu)
Rf
(Cbz-Aze-OH)
CV (Product)
CV (Impurity)
ΔCV
(Resolution)
90:10
0.25
0.00
4.0
∞
> 10 (Optimal)
80:20
0.45
0.05
2.2
20.0
17.8 (Good)
70:30
0.65
0.15
1.5
6.7
5.2 (Risk of co-elution upon scale-up)
Note: Cbz-Aze-OH is highly polar due to the free carboxylic acid, causing it to remain near the baseline in low-polarity solvent systems.
Module 2: Interactive Purification Workflow
Workflow for the chromatographic purification of crude Cbz-Aze-OtBu.
Module 3: Troubleshooting FAQs
Q1: My Cbz-Aze-OtBu product is co-eluting with unreacted Cbz-Aze-OH. How do I resolve this?Causality: Cbz-Aze-OH possesses a free carboxylic acid, rendering it highly polar and prone to strong hydrogen bonding with the silica stationary phase. Cbz-Aze-OtBu, having a tert-butyl ester, is neutral and lipophilic. If co-elution occurs, the mobile phase is too strong (excessive ethyl acetate), which compresses the
ΔCV
[2].
Solution: Decrease the ethyl acetate concentration to 10-15%. According to the1, if an analyte has an
Rf
of 0.4 in 40% EtOAc, it will have an
Rf
of ~0.2 in 20% EtOAc[1]. Target an
Rf
of 0.25–0.35 for Cbz-Aze-OtBu on your TLC plate to maximize resolution before running the column[4].
Q2: I am observing severe peak tailing during the flash run, reducing my isolated yield.Causality: While Cbz-Aze-OtBu is neutral, basic coupling reagents (e.g., DMAP) used during esterification interact strongly with the mildly acidic silanol groups (pKa ~4.5) on the silica gel. This causes severe streaking that contaminates late-eluting fractions.
Solution: Implement a pre-column chemical intervention. Perform an aqueous wash with 5% citric acid or 1M HCl during the reaction workup to protonate and extract DMAP into the aqueous layer before chromatography. Do not add triethylamine (TEA) to the eluent; while TEA sharpens basic peaks, it will cause the DMAP impurity to elute rapidly and co-elute with your neutral product[5].
Q3: The product degraded or precipitated on the column, yielding a lower mass than expected.Causality: Poor solubility of the crude mixture in the starting mobile phase (e.g., 90:10 Hexane/EtOAc) causes the sample to precipitate at the column head. This leads to broad, overlapping bands, high backpressure, and apparent mass loss.
Solution: Utilize the dry-loading technique. This creates a self-validating, perfectly narrow injection band regardless of the analyte's solubility in the mobile phase[5].
Q4: How do I scale up my purification from a 100 mg test to a 10 g crude batch?Causality: Successful scale-up relies on maintaining a constant
ΔCV
and proportional column loading capacity[2].
Solution: Once a
ΔCV≥2
is confirmed via TLC, you can safely load up to 5-10% of the column's silica mass[3]. For a 10 g crude batch, use a 120 g or 220 g flash cartridge and run the exact isocratic method developed on the TLC plate[4].
Module 4: Standard Operating Procedure (SOP)
Step 1: TLC Method Development
Spot the crude mixture alongside pure reference standards (if available) on a normal-phase silica TLC plate.
Develop plates in 5%, 10%, and 20% Ethyl Acetate in Hexanes.
Visualize under UV light (254 nm) taking advantage of the UV-active Cbz protecting group.
Select the solvent ratio that places the Cbz-Aze-OtBu spot at an
Rf
of 0.25 to 0.35[4].
Step 2: Dry Loading Preparation
Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM).
Add dry silica gel to the flask at a 1:3 or 1:4 mass ratio (crude:silica)[3].
Evaporate the DCM completely under reduced pressure until a free-flowing powder is achieved.
Step 3: Column Equilibration & Loading
Select a flash column size based on a 5-10% loading capacity (e.g., 40 g column for 2 g of crude)[3].
Equilibrate the column with 3 Column Volumes (CV) of the optimized solvent system (e.g., 90:10 Hexanes/EtOAc).
Carefully pour the dry-loaded silica powder onto the top frit of the column, ensuring an even, flat bed[5].
Step 4: Elution and Fraction Analysis
Run the column isocratically at the optimized flow rate (e.g., 40 mL/min for a 40 g column)[1].
Monitor the elution via an inline UV detector at 254 nm.
Confirm the purity of the collected fractions using the optimized TLC method.
Pool the pure fractions and concentrate under reduced pressure at 35°C to yield purified Cbz-Aze-OtBu.
Module 5: References
SOP: FLASH CHROMATOGRAPHY , University of Cape Town.
URL:
How to Optimize TLC to Enhance Purification by Flash Chromatography , Biotage.
URL:
General methods for flash chromatography using disposable columns , Molecular Diversity (via PMC).
URL:
Optimized Flash Chromatography Purification: From TLC to large scale in three steps , Teledyne ISCO.
URL:
Minimizing side reactions in tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate ester hydrolysis
Welcome to the technical support center for the hydrolysis of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate th...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the hydrolysis of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. As Senior Application Scientists, we understand that success lies in the details—not just in the "what," but in the "why." This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles to help you minimize side reactions and maximize yield and purity.
The Challenge: A Balancing Act of Selectivity
The hydrolysis of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate to its corresponding carboxylic acid is a deceptively challenging step. The molecule contains three distinct functionalities, each with its own reactivity profile:
The tert-Butyl (t-Bu) Ester: A sterically hindered ester designed for cleavage under acidic conditions. It is exceptionally stable to basic and nucleophilic conditions.[1]
The Benzyloxycarbonyl (Cbz or Z) Group: A standard amine protecting group, stable to a range of conditions but labile to strong acids and catalytic hydrogenolysis.[2]
The Azetidine Ring: A strained, four-membered heterocycle. This ring system is susceptible to nucleophilic attack and ring-opening under harsh conditions, particularly strong acids.[3][4][5][6]
The primary goal is to cleave the t-Bu ester selectively without compromising the Cbz group or the integrity of the azetidine ring, all while preserving the stereochemistry at the C2 position.
Resolving solubility issues of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate in polar aprotic solvents
Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility bottlenecks with tert-Butyl-L-N-benzyloxycarbonylazetidine-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility bottlenecks with tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (commonly referred to as Z-L-Aze-OtBu or Cbz-L-Aze-OtBu, CAS: 153704-88-2)[1].
As a highly protected cyclic amino acid derivative, Z-L-Aze-OtBu is a critical building block for incorporating azetidine-2-carboxylic acid (a proline surrogate) into peptide sequences and small-molecule APIs. However, its unique structural features often lead to unexpected solubility issues in standard polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). This guide synthesizes field-proven methodologies and thermodynamic principles to resolve these bottlenecks.
Part 1: The Mechanistic Root of the Problem
To troubleshoot effectively, we must first understand the causality behind the precipitation or incomplete dissolution of Z-L-Aze-OtBu.
The Lipophilicity vs. Polarity Paradox
Z-L-Aze-OtBu possesses an azetidine ring flanked by two highly lipophilic protecting groups: a benzyloxycarbonyl (Z/Cbz) group on the nitrogen and a tert-butyl (tBu) ester on the carboxylate. These groups effectively shield the polar core of the molecule, rendering it highly hydrophobic. While polar aprotic solvents like DMF and DMSO are excellent at disrupting hydrogen bonds in standard peptide synthesis, they possess high dielectric constants. When the concentration of Z-L-Aze-OtBu is high, the solvent's polarity can thermodynamically favor the "hydrophobic collapse" of the Z and tBu groups, leading to crystallization and macroscopic precipitation.
The Anti-Solvent Effect of Moisture
Polar aprotic solvents are notoriously hygroscopic. Even trace amounts of absorbed atmospheric moisture (water) act as a potent anti-solvent for highly lipophilic protected amino acids. Water drastically shifts the dielectric constant of the microenvironment, forcing the hydrophobic Z-L-Aze-OtBu molecules to aggregate.
Mechanistic pathway of moisture-induced precipitation of Z-L-Aze-OtBu in polar aprotic solvents.
Part 2: Troubleshooting FAQs
Q1: My Z-L-Aze-OtBu precipitates in DMF during stock solution preparation. How do I fix this?A: First, verify the water content of your DMF. If the water content exceeds 0.05% (measured via Karl Fischer titration), moisture is acting as an anti-solvent. Switch to a fresh bottle of anhydrous DMF or dry your current batch over activated 3Å molecular sieves. If the solvent is strictly anhydrous, the issue is likely thermodynamic. The dissolution of highly protected amino acids is endothermic; gently warming the solution to 30–35°C while sonicating will usually force the compound into solution without risking thermal degradation of the protecting groups.
Q2: Can I use alternative solvent systems if DMSO or DMF fails for my specific reaction?A: Yes. Recent advancements in peptide synthesis have proven that Tetrahydrofuran (THF) and Acetonitrile (ACN) are not only viable alternatives to DMF but often superior. THF, being a less polar aprotic solvent, is exceptionally effective at solvating highly lipophilic molecules like Z-L-Aze-OtBu. Research has demonstrated that replacing DMF with THF or ACN can yield products in higher purity and significantly reduce racemization during coupling steps[2]. Furthermore, regulatory pressures (such as REACH classifications) are increasingly pushing the industry away from reprotoxic solvents like DMF toward greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF)[3].
Q3: Is it safe to use co-solvents to force dissolution?A: Absolutely. If you are locked into using DMF or DMSO for downstream compatibility, adding 10–20% (v/v) of Dichloromethane (DCM) or THF acts as a powerful solubilizing bridge. The less polar co-solvent solvates the Z and tBu groups, while the primary polar aprotic solvent remains available to solvate activated intermediates during coupling.
Part 3: Standardized Experimental Protocols
To ensure trustworthiness and reproducibility, implement the following self-validating protocols in your workflow.
Protocol A: Preparation of Anhydrous Stock Solutions
Objective: Achieve a stable 0.5 M stock solution of Z-L-Aze-OtBu without precipitation.
Solvent Validation: Perform a Karl Fischer titration on the target solvent (e.g., DMF or NMP). Ensure water content is ≤ 0.05%.
Thermal Equilibration: Weigh the required mass of Z-L-Aze-OtBu into a dry, argon-purged vial. Allow the solid to equilibrate to room temperature (25°C) if stored at 4°C to prevent condensation.
Incremental Addition: Add 80% of the total required anhydrous solvent.
Endothermic Compensation: Place the vial in an ultrasonic bath pre-heated to 35°C. Sonicate for 5–10 minutes until the solution is completely clear.
Volume Adjustment: Allow the solution to cool to 25°C, then top off to the final volume with the remaining 20% of solvent. Store under an inert atmosphere (Argon/N2).
Protocol B: Solvent-Switching Strategy for Coupling Reactions
Objective: Substitute DMF with THF/ACN to resolve persistent solubility or racemization issues[2].
Resin Swelling (If applicable): If performing solid-phase synthesis, swell the resin in a 1:1 mixture of THF/DCM rather than pure DMF.
Activation: Dissolve Z-L-Aze-OtBu (1.0 eq) and your coupling additive (e.g., OxymaPure, 1.0 eq) in anhydrous THF.
Coupling: Add the carbodiimide (e.g., DIC, 1.0 eq) to the THF solution. The lower polarity of THF stabilizes the activated ester and prevents the hydrophobic collapse of the azetidine derivative, ensuring maximum coupling efficiency.
Part 4: Quantitative Data Presentation
The table below summarizes the expected solubility behaviors of Z-L-Aze-OtBu across various solvents based on polarity indices and empirical lipophilicity data.
Solvent
Classification
Polarity Index
Z-L-Aze-OtBu Solubility Profile
Recommended Action if Issues Arise
THF
Low-Polar Aprotic
4.0
Excellent (>0.5 M)
Standardize as primary solvent or co-solvent.
DCM
Non-Polar
3.1
Excellent (>0.5 M)
Use as a co-solvent (10-20%) with DMF/DMSO.
DMF
Polar Aprotic
6.4
Moderate (Prone to crashing)
Ensure strictly anhydrous conditions; warm to 35°C.
Jad, Y. E., et al. (2015) . Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry, 13(8), 2393-2398. Royal Society of Chemistry. Retrieved from:[Link][2]
Wegner, K., et al. (2021) . Evaluation of greener solvents for solid-phase peptide synthesis. Green Chemistry Letters and Reviews, 14(1), 153-164. Taylor & Francis. Retrieved from:[Link][3]
Technical Support Center: Overcoming Steric Hindrance in tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate Couplings
Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the incorporation of tert-Butyl-L-N-benzyloxycarbonylazet...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the incorporation of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (commonly abbreviated as Z-Aze-OtBu).
Because this molecule is fully protected, it cannot be coupled directly. You must first cleave either the Z group (to use the azetidine nitrogen as a nucleophile) or the tBu ester (to use the azetidine carboxylate as an electrophile). Regardless of the pathway, the azetidine-2-carboxylic acid (Aze) scaffold presents extreme steric challenges due to its rigid, four-membered heterocycle and secondary amine nature, which severely restricts conformational freedom[1].
Below, we break down the causality of these steric failures and provide field-proven, self-validating protocols to drive your couplings to completion.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why do standard coupling reagents like DCC or HBTU fail when coupling to or from the Aze scaffold?A1: The Aze ring's secondary amine and the adjacent bulky protecting groups (Z and tBu) create a high-energy transition state. The incoming activated acyl species is physically blocked from approaching the nitrogen at the optimal Bürgi-Dunitz trajectory. Standard carbodiimides (DCC/DIC) or benzotriazole-based reagents (HBTU) lack the profound electrophilicity required to overcome this activation energy barrier, leading to incomplete reactions or significant epimerization[2].
Q2: Which coupling reagents are structurally suited to overcome azetidine's steric bulk?A2: You must utilize highly reactive uronium/aminium salts based on HOAt (e.g., HATU) or Oxyma (e.g., COMU) to drive the reaction forward[3]. 4 offers coupling efficiencies comparable or superior to HATU for sterically hindered secondary amines[4]. It benefits from the excellent leaving group ability of Oxyma and the high solubility of its morpholino-containing iminium moiety, while posing a much lower risk of explosion than HOAt-based reagents[3].
Q3: How do I prevent racemization when activating the Aze carboxylate?A3: Prolonged activation times required for hindered carboxylates increase the lifespan of the highly reactive uronium intermediate, promoting oxazolone formation (the primary pathway for racemization). To suppress this, use COMU combined with a weak, non-nucleophilic base like TMP (2,4,6-trimethylpyridine) instead of DIPEA. The Oxyma leaving group in COMU is highly effective at suppressing racemization while maintaining rapid coupling kinetics[3].
Part 2: Troubleshooting Guide
Issue 1: Incomplete coupling when adding an amino acid to H-Aze-OtBu (Aze as Nucleophile)
Root Cause: The secondary amine of the deprotected azetidine ring is highly hindered by the adjacent tert-butyl ester, preventing standard active esters (like OBt or OAt) from docking.
Solution: Switch to an Acyl Fluoride activation strategy. Acyl fluorides are significantly smaller than OBt/OAt active esters, allowing them to penetrate the steric bulk of the Aze ring[2]. Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate the acyl fluoride in situ[4].
Issue 2: Poor yield during tBu or Z deprotection
Root Cause: The dense steric shielding of the Z-Aze-OtBu molecule can prevent solvated acids (TFA) or catalysts (Pd/C) from efficiently reaching the protecting groups.
Solution: Increase the reaction temperature slightly (e.g., 35°C) during acidolysis of the tBu group, or utilize microwave-assisted deprotection to increase molecular kinetic energy and expose the shielded functional groups.
Part 3: Quantitative Data on Coupling Reagents
The following table summarizes the relative reactivity and properties of coupling reagents when applied specifically to hindered amino acids like azetidine-2-carboxylic acid.
Coupling Reagent
Active Ester Generated
Relative Reactivity for Aze
Racemization Suppression
Safety / Handling Profile
HBTU / PyBOP
OBt
Low to Moderate
Moderate
Explosive risk (HOBt-based)
HATU
OAt
Very High
Good
Explosive risk (HOAt-based)
COMU
Oxyma
Very High
Excellent
Safer (Oxyma-based)
TFFH
Acyl Fluoride
Extreme (Best for bulk)
Moderate
Generates corrosive byproducts
Data synthesized from authoritative peptide synthesis guidelines[2][4].
Part 4: Experimental Protocols
Protocol A: Coupling Z-Aze-OH to a Sterically Hindered Amine using COMU
This protocol utilizes Aze as an electrophile and includes a self-validating visual check.
tBu Deprotection: Treat Z-Aze-OtBu with 50% TFA in anhydrous DCM for 2 hours at room temperature to cleave the tBu ester. Evaporate and co-evaporate with toluene 3 times to yield the free acid, Z-Aze-OH.
Pre-activation: Dissolve Z-Aze-OH (1.0 eq) and COMU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) dropwise at 0°C.
Self-Validation Step: Watch for a distinct color change. The solution will turn yellow/orange, visually confirming the successful formation of the highly reactive Oxyma active ester[3]. Allow pre-activation to proceed for exactly 3 minutes.
Coupling: Add the pre-activated Z-Aze-Oxyma solution to the target amine (0.8 eq).
Reaction: Stir at room temperature for 1-2 hours.
Monitoring: Perform a Chloranil test (if the target amine is secondary) or a Kaiser test (if primary) to validate reaction completion. A negative result validates success; a positive result dictates a second coupling cycle with 0.5 eq of reagents.
Protocol B: Acyl Fluoride Coupling to H-Aze-OtBu using TFFH
This protocol utilizes Aze as a nucleophile, leveraging the ultra-small atomic radius of fluorine to bypass steric clash.
Z Deprotection: Subject Z-Aze-OtBu to catalytic hydrogenation (H2 gas, 10% Pd/C) in methanol for 4 hours to remove the Z group, yielding H-Aze-OtBu. Filter through Celite and concentrate.
Acyl Fluoride Generation: In a dry flask, dissolve the incoming protected amino acid (1.5 eq) in anhydrous DCM. Add TFFH (1.5 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to generate the acyl fluoride[2].
Coupling: Add the sterically hindered H-Aze-OtBu (1.0 eq) to the reaction mixture.
Reaction: Stir for 12-24 hours. The small size of the acyl fluoride allows it to overcome the steric shielding of the azetidine ring[4].
Workup: Wash the organic layer with 5% NaHCO3, 1M KHSO4, and brine. Dry over MgSO4 and concentrate under reduced pressure.
Part 5: Mandatory Visualizations
Decision Tree for Aze Coupling Strategy
Caption: Decision tree for deprotecting and coupling the sterically hindered Z-Aze-OtBu scaffold.
COMU-Mediated Activation Mechanism
Caption: Mechanistic pathway of COMU activation overcoming the steric hindrance of Z-Aze-OH.
References
BenchChem . "Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids." Source: benchchem.com. URL: 2
ResearchGate . "Derivatives of Oxyma for amide bond formation." Source: researchgate.net. URL: 3
Bachem . "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Source: bachem.com. URL: 4
NIH / University of Cambridge . "Peptide cages: bioinspired supramolecular architectures for next-generation applications." Source: nih.gov. URL: 1
Optimizing reaction time and temperature for tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate derivatives
Welcome to the technical support center for the synthesis and optimization of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis and optimization of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important building block. L-azetidine-2-carboxylic acid and its derivatives are crucial proline analogues used to probe and modify the secondary structure of peptides and are found in numerous enzyme inhibitors and other pharmaceuticals.[1][2] The introduction of the N-benzyloxycarbonyl (Cbz) and tert-butyl ester groups provides a synthetically versatile intermediate, but the optimization of its synthesis can present challenges related to yield, purity, and reaction kinetics.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter. Our goal is to explain the causality behind experimental choices, ensuring you can not only solve problems but also understand the underlying chemical principles.
I. Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions and answers to directly address common problems encountered during the synthesis, which typically involves the tert-butylation of N-Cbz-L-azetidine-2-carboxylic acid.
Question 1: Why is my reaction yield consistently low or the reaction fails to go to completion?
Low conversion is one of the most frequent issues. It can stem from several factors, from reagent quality to the reaction equilibrium itself.
Potential Causes & Solutions:
Inefficient Carboxylic Acid Activation: The direct esterification of a carboxylic acid with tert-butanol is thermodynamically unfavorable. The reaction requires significant activation of the carboxyl group.
Solution 1 (Reagent Choice): A common method for forming tert-butyl esters is the reaction of the N-protected amino acid with isobutylene gas in the presence of a strong acid catalyst like sulfuric acid.[3] However, a more modern and often higher-yielding approach involves using di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of a base like 4-(Dimethylamino)pyridine (DMAP).[4]
Solution 2 (Acid Catalysis): For methods using tert-butyl acetate as the tert-butyl source, a strong acid catalyst is essential. Recent literature highlights the effectiveness of bis(trifluoromethanesulfonyl)imide (Tf₂NH), which can dramatically improve reaction rates and yields by increasing the solubility of the starting material and powerfully catalyzing the reaction.[5]
Insufficient Temperature: While higher temperatures can accelerate many reactions, they must be carefully controlled here. The Cbz group's stability can be compromised at excessive temperatures.[6]
Pro-Tip: For most tert-butylation reactions of this type, a temperature range of 25-50 °C is a good starting point. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, a modest increase in temperature (e.g., to 40°C) is preferable to a large one.
Presence of Water: Moisture is detrimental to this reaction. Water can hydrolyze the activated carboxylic acid intermediate or compete with the tert-butylating agent, leading back to the starting material.
Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. If using reagents like potassium carbonate, ensure they are freshly dried.[7] Running the reaction under an inert atmosphere (Argon or Nitrogen) is highly recommended.[7]
Question 2: I'm observing a significant byproduct. What could it be and how do I prevent it?
Byproduct formation complicates purification and reduces the yield of the desired product.
Potential Causes & Solutions:
Azetidine Ring Opening: The four-membered azetidine ring possesses significant ring strain (approx. 25.2 kcal/mol), making it susceptible to nucleophilic ring-opening, especially under acidic conditions.[8] If a strong, non-sterically hindered nucleophile is present, or if the reaction temperature is too high for an extended period, you may form acyclic byproducts.
Diagnostic Step: Use LC-MS to look for masses corresponding to ring-opened products.
Solution:
Control Temperature: Avoid excessive heat. The activation energy for the desired esterification should be lower than that for ring-opening.
Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Monitor closely by TLC/LC-MS and quench the reaction once the starting material is consumed.
Choice of Acid: Use the mildest effective acid catalyst. While strong acids are needed, extremely harsh conditions (e.g., high concentrations of H₂SO₄ at high temperatures) should be avoided.[9]
Side Reactions of the Cbz Group: The benzyloxycarbonyl (Cbz) group is generally stable but can be sensitive.[10]
Problem: If using a method that involves catalytic hydrogenation to remove a different protecting group elsewhere in the molecule (not typical for this specific synthesis but relevant for derivatives), premature cleavage of the Cbz group can occur.[11]
Solution: Ensure your reaction conditions are orthogonal to the Cbz group's lability. It is stable to basic and mildly acidic conditions but is readily cleaved by hydrogenolysis (H₂/Pd-C).[10][11]
Question 3: My reaction time is extremely long. How can I speed it up without compromising the product?
Slow reaction kinetics can be a major bottleneck. Optimizing for a shorter reaction time is crucial for efficiency.
Potential Causes & Solutions:
Poor Solubility: The starting material, N-Cbz-L-azetidine-2-carboxylic acid, may have limited solubility in common non-polar organic solvents.
Solution 1 (Solvent Choice): Polar aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are often good choices.[4][7] A recent study demonstrated that using tert-butyl acetate as both the reagent and the solvent, catalyzed by Tf₂NH, effectively solubilizes the starting material as a salt, dramatically accelerating the reaction.[5]
Solution 2 (Temperature Increase): As mentioned, a modest increase in temperature can significantly increase the reaction rate. Create a temperature profile to find the optimal balance between rate and byproduct formation (see Section III).
Ineffective Catalyst/Reagent Concentration: The molar ratios of your activating agents and catalysts are critical.
Solution: For reactions using coupling agents, a molar ratio of 1.5 to 3 equivalents of the agent relative to the carboxylic acid is a common starting point.[12] Systematically vary the catalyst loading (e.g., 5 mol%, 10 mol%, 15 mol%) to find the most efficient concentration.
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for this esterification?A: The optimal temperature is highly dependent on the specific method (reagents, catalyst, solvent). However, a general starting range is room temperature (20-25 °C) to 50 °C. It is critical to perform an optimization experiment. Start at room temperature and monitor progress. If slow, incrementally increase the temperature by 10 °C and observe the effect on both reaction rate and impurity profile.
Q2: How critical is the choice of solvent?A: Very critical. The solvent must dissolve the starting materials and be compatible with the reagents. Dichloromethane (DCM) and Tetrahydrofuran (THF) are common choices for their inertness and solvating properties.[4][7] As noted, using tert-butyl acetate as the solvent can be highly effective in certain catalytic systems.[5]
Q3: Can I use other tert-butylating agents besides isobutylene or Boc₂O?A: Yes, other reagents have been reported for the tert-butylation of carboxylic acids, such as tert-butyl trichloroacetimidate.[5] However, for N-protected amino acids, the methods involving isobutylene/acid or Boc₂O/DMAP are among the most established and reliable.[3][5]
Q4: How do I effectively monitor the reaction's progress?A: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between your starting material (more polar) and the product ester (less polar). For example, a mixture of ethyl acetate and hexanes. Staining with ninhydrin is not useful as the amine is protected, so a UV lamp (if the Cbz group is visible) or a potassium permanganate stain is effective. For more precise monitoring, LC-MS is the gold standard.
III. Experimental Protocols & Data
Protocol 1: General Synthesis via Boc₂O/DMAP
This protocol describes a widely used method for the tert-butylation of N-protected amino acids.
Preparation: Under an argon atmosphere, dissolve N-Cbz-L-azetidine-2-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.1 M).
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) to the solution.
Catalysis: Cool the mixture to 0 °C in an ice bath. Slowly add 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv).
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25 °C).
Monitoring: Monitor the reaction progress every 1-2 hours using TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-12 hours.
Work-up: Once complete, dilute the reaction mixture with DCM. Wash sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Temperature & Time Optimization
The following table summarizes hypothetical results from an optimization study to illustrate the trade-offs between temperature, time, and purity.
Entry
Temperature (°C)
Time (h)
Conversion (%)
Purity by LC-MS (%)
Notes
1
25
12
85
>98
Clean reaction, but slow.
2
40
6
>99
>98
Optimal conditions found.
3
40
12
>99
97
Minor increase in impurity X.
4
60
3
>99
92
Significant formation of impurity X (potential ring-opening).
IV. Visualized Workflow
Troubleshooting Low Reaction Yield
The following diagram provides a logical workflow for diagnosing and solving issues related to low product yield.
Caption: A decision-making workflow for troubleshooting low yields.
V. References
Vertex AI Search. (n.d.). Peptide Chemistry Resources – Coupling & Side Reactions. Retrieved from Google.
Vertex AI Search. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved from Google.
Vertex AI Search. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from Google.
Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from Google.
Ogasa, C., et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. Available from:
BenchChem. (n.d.). Troubleshooting low yield in N3-peptide synthesis. Retrieved from:
ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Available from:
BenchChem. (n.d.). Technical Support Center: Azetidine Ring-Opening Reactions. Retrieved from:
Indian Journal of Advances in Chemical Science. (n.d.). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation. Retrieved from:
BenchChem. (n.d.). Technical Support Center: Azetidine Ring-Opening Reactions. Retrieved from:
NSF Public Access Repository. (2020). Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)azetidines. Retrieved from:
LOCKSS. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Retrieved from:
ResearchGate. (n.d.). Synthesis of L-Azetidine-2-Carboxylic Acid. Retrieved from:
PubMed. (n.d.). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Retrieved from:
PubMed Central. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from:
ResearchGate. (n.d.). Hydrolysis of tert-butyl esters present in N-protected amino acids. Retrieved from:
ACS Publications. (2003). Photochemical Protection of Amines with Cbz and Fmoc Groups. The Journal of Organic Chemistry. Available from:
Google Patents. (n.d.). WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID. Retrieved from:
Google Patents. (n.d.). WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts. Retrieved from:
ACS Publications. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry. Available from:
A Comparative Guide to Cbz and Fmoc Protecting Groups for Azetidine-2-Carboxylate Derivatives
Introduction: The Strategic Value of Azetidine-2-Carboxylic Acid in Peptide Chemistry Azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid, serves as a conformationally constrained homologue of proline.[1] I...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of Azetidine-2-Carboxylic Acid in Peptide Chemistry
Azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid, serves as a conformationally constrained homologue of proline.[1] Its four-membered ring structure, in contrast to proline's five, introduces a unique structural rigidity that is highly sought after in medicinal chemistry and drug development.[2] The incorporation of Aze into peptide backbones can significantly influence secondary structure, enhance metabolic stability, and modulate biological activity.[2][3]
However, the successful synthesis of Aze-containing peptides hinges on a critical strategic choice: the selection of an appropriate Nα-protecting group. The inherent ring strain of the azetidine scaffold makes it susceptible to undesired ring-opening under harsh chemical conditions.[4] This guide provides a data-driven, in-depth comparison of two cornerstone protecting groups—Carboxybenzyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the protection of azetidine-2-carboxylate derivatives. We will explore the causality behind experimental choices, focusing on stability, deprotection efficiency, and orthogonality to empower researchers to make informed decisions in their synthetic campaigns.
Orthogonal to Fmoc and Boc protecting groups.[9][10]
Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu).[]
Key Advantage
Robust, stable to a wide range of conditions, useful in solution-phase fragment condensation.[8][9]
Enables automated SPPS with milder final cleavage conditions than traditional Boc-chemistry.[12]
Primary Concern for Aze
Requires specialized hydrogenation equipment; acidic cleavage may compromise the strained ring.[13]
Base-induced side reactions (e.g., diketopiperazine formation) at the dipeptide stage.[14]
Core Directive I: The Chemistry of Protection and Deprotection
The choice between Cbz and Fmoc is fundamentally a choice between two distinct chemical philosophies. This dictates not only the deprotection step but the entire synthetic strategy.
The Carboxybenzyl (Cbz) Group: A Classic Mainstay
Introduced by Bergmann and Zervas in 1932, the Cbz group is a foundational tool in peptide chemistry.[9] It forms a stable carbamate with the secondary amine of azetidine-2-carboxylate.
Protection Mechanism: The N-Cbz protection is typically achieved via a straightforward nucleophilic substitution using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction).[15] The base neutralizes the HCl generated during the reaction.
Deprotection Mechanism: The primary and most effective method for Cbz cleavage is catalytic hydrogenolysis.[7][15] This reaction is exceptionally clean, proceeding under mild conditions to yield the free amine, toluene, and carbon dioxide as byproducts.[7]
Caption: Cbz protection and deprotection workflow.
While strong acids like HBr in acetic acid can also cleave the Cbz group, this method is generally not recommended for substrates containing the acid-sensitive azetidine ring due to the risk of ring-opening or other degradation pathways.[4][10]
The 9-fluorenylmethyloxycarbonyl (Fmoc) Group: The Engine of Modern SPPS
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[12] Its key feature is its lability to mild basic conditions, which allows for the use of acid-labile side-chain protecting groups, forming a powerful orthogonal system.[][16]
Protection Mechanism: N-Fmoc protection is achieved using reagents like Fmoc-Cl or, more commonly, the more stable N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[12]
Deprotection Mechanism: Fmoc removal proceeds via a base-induced β-elimination mechanism.[14] A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring, initiating a cascade that liberates the free amine, carbon dioxide, and dibenzofulvene.[14] The dibenzofulvene byproduct is subsequently trapped by piperidine to prevent it from reacting with the newly deprotected N-terminus.[4]
Caption: The iterative cycle of Fmoc-based SPPS.
This mild deprotection condition is generally compatible with the azetidine ring. However, the repetitive basic treatments in SPPS can be a concern, particularly for the formation of diketopiperazines when the Aze residue is at the C-terminal dipeptide stage.[14]
Core Directive II: Orthogonality and Strategic Synthesis Design
The true power of protecting groups lies in their orthogonality—the ability to remove one type of group selectively in the presence of others.[16] This is where the strategic differences between Cbz and Fmoc become most apparent.
Fmoc/tBu Strategy: This is the most common strategy in modern SPPS. The Nα-Fmoc group is removed at each cycle with a base (piperidine). Side-chain protecting groups (e.g., Boc, tBu) and the resin linker are stable to this base but are cleaved simultaneously at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA).[8][17] This makes Fmoc-Aze-OH an ideal building block for incorporation into automated synthesis workflows.[18]
Cbz/Boc Strategy: Cbz is primarily used in solution-phase synthesis. It is stable to the acidic conditions (TFA) used to remove Boc groups and the basic conditions used to remove Fmoc groups.[9][19] This three-way orthogonality (Cbz-hydrogenolysis, Boc-acid, Fmoc-base) allows for complex synthetic routes, such as the synthesis of protected peptide fragments that can be later coupled together in solution (fragment condensation).[10]
Caption: Orthogonality of Fmoc, Boc, and Cbz groups.
Core Directive III: Experimental Protocols
The following protocols are provided as representative examples. Researchers should always optimize conditions for their specific substrate and scale.
Protocol 1: N-Cbz Protection of Azetidine-2-carboxylic Acid
This protocol is adapted from standard procedures for N-protection of amino acids.[15]
Dissolution: Dissolve Azetidine-2-carboxylic acid (1.0 equiv.) in a 1:1 mixture of dioxane and 1 M aqueous sodium bicarbonate (NaHCO₃) solution at 0 °C (ice bath).
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise to the stirred solution while maintaining the temperature at 0 °C.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Work-up: Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl. Acidify the aqueous layer to pH 2 with 1 M HCl.
Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Cbz-Azetidine-2-carboxylic acid.
Protocol 2: N-Fmoc Protection of Azetidine-2-carboxylic Acid
This protocol uses Fmoc-OSu for a cleaner reaction profile.[12]
Dissolution: Dissolve Azetidine-2-carboxylic acid (1.0 equiv.) in a 10% aqueous sodium carbonate (Na₂CO₃) solution. Cool the solution to 0 °C.
Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equiv.) in acetone or dioxane. Add this solution dropwise to the stirred amino acid solution.
Reaction: Stir the mixture vigorously at room temperature for 4-8 hours, monitoring by TLC.
Work-up: Dilute the reaction mixture with water and wash with diethyl ether. Acidify the aqueous phase to pH 2 with cold 1 M HCl.
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield N-Fmoc-Azetidine-2-carboxylic acid.
Protocol 3: Catalytic Hydrogenolysis of N-Cbz-Azetidine-2-carboxylate
This is the standard, mild procedure for Cbz deprotection.[7]
Preparation: Dissolve the N-Cbz-Azetidine-2-carboxylate derivative (1.0 equiv.) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
Catalyst Addition: Carefully add Palladium on carbon (Pd/C, 10% w/w) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
Reaction: Securely attach a hydrogen-filled balloon to the reaction flask (or use a Parr hydrogenator). Stir the suspension vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS). This typically takes 2-16 hours.[10]
Work-up and Isolation: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with fresh solvent.
Final Product: Concentrate the filtrate under reduced pressure to obtain the deprotected azetidine derivative.
Protocol 4: Base-mediated Deprotection of N-Fmoc-Azetidine-2-carboxylate (SPPS)
This protocol describes a single deprotection cycle in Fmoc-based SPPS.[4][20]
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF).
Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes.
Second Treatment: Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for another 15-20 minutes to ensure complete removal.
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.
Conclusion and Recommendations
The choice between Cbz and Fmoc for protecting azetidine-2-carboxylate is not a matter of one being universally superior, but rather a strategic decision based on the overall synthetic goal.
Choose Fmoc for Solid-Phase Peptide Synthesis (SPPS): For the routine incorporation of single Aze residues into a longer peptide sequence, N-Fmoc-Aze-OH is the clear choice . Its compatibility with standard automated SPPS protocols, mild deprotection conditions, and orthogonality with acid-labile side-chain protecting groups make it the industry standard.[6][18]
Choose Cbz for Solution-Phase Synthesis and Fragment Strategies: For the synthesis of di- or tri-peptides containing Aze, or for the preparation of protected peptide fragments for subsequent coupling, N-Cbz-Aze-OH is a robust and reliable option . Its excellent stability allows for the manipulation of other protecting groups (like Boc) without premature cleavage.[9][10] The clean, mild hydrogenolysis deprotection is highly advantageous, provided the peptide does not contain other reducible functional groups.
By understanding the distinct chemical properties, stability profiles, and strategic applications of both Cbz and Fmoc groups, researchers can confidently and efficiently harness the unique structural benefits of azetidine-2-carboxylic acid in their pursuit of novel and potent peptide-based therapeutics.
References
Technical Support Center: Deprotection Strategies for N-Protected Aziridine-2-Carboxylic Acids - Benchchem.
The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis - Benchchem.
Azetidine-2-carboxylic acid - Wikipedia.
Application Notes and Protocols for N-Cbz Deprotection - Benchchem.
AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW - Taylor & Francis.
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons.
Application Notes and Protocols for Solid-Phase Synthesis of Cbz-Protected Peptides - Benchchem.
Fmoc Solid Phase Peptide Synthesis - ChemPep.
Cbz-Protected Amino Groups - Organic Chemistry Portal.
US4046889A - Azetidine-2-carboxylic acid derivatives - Google Patents.
Molecular basis for azetidine-2-carboxylic acid biosynthesis - PubMed.
Research advances in L-azetidine-2-carboxylic acid.
Practical asymmetric preparation of azetidine-2-carboxylic acid - PubMed.
Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers - PMC.
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC.
The Efficient Preparation of Di and Tripeptides by Coupling N -(Cbz or Fmoc-α-aminoacyl)benzotriazoles with Unprotected Amino Acids | Request PDF - ResearchGate.
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
A Comparative Guide to Mass Spectrometry Validation of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate Synthesis
This guide provides an in-depth technical comparison for the analytical validation of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate, a critical chiral building block in modern drug discovery. Designed for resea...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison for the analytical validation of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate, a critical chiral building block in modern drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond mere procedural lists to explain the causality behind methodological choices. We will explore the pivotal role of mass spectrometry as a rapid and sensitive validation tool, objectively comparing its performance against orthogonal methods like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). The aim is to establish a framework for a self-validating analytical system, ensuring the integrity and purity of the final synthetic product.
The Strategic Importance of Azetidine Scaffolds
Azetidine-2-carboxylic acids are prized scaffolds in medicinal chemistry.[1] Their constrained four-membered ring structure imparts unique conformational rigidity to peptide backbones and small molecules, often leading to enhanced biological activity, selectivity, and improved pharmacokinetic profiles. The title compound, with its N-benzyloxycarbonyl (Cbz) and tert-butyl ester protecting groups, is a versatile intermediate for introducing this motif. Given its role in the synthesis of high-value pharmaceutical candidates, rigorous validation of its molecular identity and purity is not merely a quality control step but a foundational requirement for reliable downstream applications.
Mass Spectrometry: The First Line of Validation
Mass spectrometry (MS) is an indispensable tool for confirming the successful synthesis of a target compound by providing a highly accurate measurement of its molecular weight.[2] Its high sensitivity allows for the analysis of minute sample quantities, making it an efficient first-pass validation technique post-synthesis.
Experimental Protocol: LC-MS Analysis
This protocol outlines a standard approach for analyzing the synthesis product using a Liquid Chromatography-Mass Spectrometry (LC-MS) system, which provides both purity information (from the LC) and mass confirmation (from the MS).
Sample Preparation:
Dissolve approximately 1 mg of the crude or purified synthesis product in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water.
Vortex the solution to ensure complete dissolution.
Filter the sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.
Instrumentation & Conditions:
System: An HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
Ionization Source: Electrospray Ionization (ESI) is preferred as it is a "soft" ionization technique that minimizes fragmentation of the parent molecule, making it ideal for molecular weight confirmation.[2]
Polarity: Positive ion mode is used to detect protonated molecules ([M+H]⁺) or other adducts like sodium ([M+Na]⁺).
HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for this type of molecule.[2]
Mobile Phase:
A: 0.1% Formic acid in water.
B: 0.1% Formic acid in acetonitrile.
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes is a good starting point.
MS Scan Range: 100-500 m/z.
Interpreting the Mass Spectrum
The molecular formula for tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate is C₁₇H₂₃NO₄, with a monoisotopic mass of 305.16 g/mol . The ESI-MS data should be scrutinized for the following key ions:
Molecular Ion Peak ([M+H]⁺): The most critical peak, confirming the molecular weight of the target compound. It should appear at an m/z of approximately 306.17.
Sodium Adduct ([M+Na]⁺): Often observed alongside the protonated molecule, appearing at m/z 328.15.
Characteristic Fragments: Even with soft ionization, some in-source fragmentation can occur, which provides valuable structural clues. The fragmentation of organic molecules in a mass spectrometer is a well-understood process that can be used to deduce structure.[3] For this molecule, the most probable fragmentation pathways involve the loss of the protecting groups:
Loss of tert-Butyl group: The cleavage of the tert-butyl group (-57 Da) is a hallmark fragmentation pattern for tert-butyl esters, resulting in a fragment ion at m/z 249.11.[4]
Loss of Benzyl group: Cleavage of the benzyl group from the Cbz protector (-91 Da) yields a fragment at m/z 215.06.
Loss of the entire Cbz group: Loss of the benzyloxycarbonyl group (-135 Da) would result in a fragment corresponding to the tert-butyl azetidine-2-carboxylate core.
Data Summary: Expected Mass Spectrometry Peaks
Ion/Fragment Description
Expected m/z
Interpretation
[M+H]⁺
306.17
Primary evidence of successful synthesis.
[M+Na]⁺
328.15
Common adduct, further confirms molecular weight.
[M-C₄H₉+H]⁺
250.09
Loss of the tert-butyl group.
[M-C₇H₇+H]⁺
215.10
Loss of the benzyl moiety from the Cbz group.
Workflow for Mass Spectrometry Validation
The following diagram illustrates the logical workflow for the MS-based validation of the synthesis product.
Caption: Workflow for LC-MS validation of the synthetic product.
Comparative Analysis: MS vs. Orthogonal Methods
While MS is excellent for rapid confirmation of molecular weight, it provides limited information about purity and cannot definitively distinguish between isomers.[2] A robust validation strategy necessitates the use of orthogonal methods that provide complementary data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for unequivocal structural elucidation.[2] It provides detailed information about the chemical environment of every proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule, confirming not only the identity but also the precise connectivity and stereochemistry.
Causality: Choose NMR when absolute proof of structure is required. For example, MS cannot easily distinguish between the desired product and a potential regioisomer formed during ring closure. NMR can resolve this ambiguity by analyzing the coupling patterns of the azetidine ring protons.[5]
Limitation: NMR has significantly lower sensitivity than MS and requires a substantially larger amount of pure sample (typically >1 mg).[2]
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly with UV detection, is the premier technique for assessing the purity of the synthesized compound.[6] It separates the target molecule from unreacted starting materials, reagents, and any side products, allowing for their quantification.
Causality: Employ HPLC to answer the question, "How pure is my product?" While an MS spectrum might show a strong signal for the desired mass, it doesn't reveal the presence of impurities that do not ionize well or are outside the scanned mass range. An HPLC chromatogram with a single sharp peak provides strong evidence of high purity.
Limitation: A standard HPLC-UV setup provides no structural information about the separated components. It can quantify an impurity but cannot identify it.[2]
A Self-Validating System: The Power of a Tripartite Approach
The following diagram illustrates this integrated validation logic.
Caption: Integrated workflow for comprehensive product validation.
The validation of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate synthesis is a critical step in ensuring the quality and reliability of this important building block for drug development. Mass spectrometry serves as a powerful, high-throughput tool for the initial confirmation of the product's molecular weight. However, for comprehensive and trustworthy validation, it must be integrated into a broader analytical strategy. The orthogonal data provided by HPLC for purity assessment and NMR for definitive structural elucidation creates a self-validating system. This multi-faceted approach, which leverages the distinct strengths of each technique, provides the highest degree of confidence in the identity, structure, and purity of the final compound, thereby upholding the rigorous standards of scientific integrity required in pharmaceutical research.
References
A Comparative Guide to the Analytical Characterization of Cbz-Ala-Ala-Ala-Ala - Benchchem. (n.d.).
SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. (n.d.). Organic Syntheses.
Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry. ACS Publications.
N-Terminal Protein Characterization by Mass Spectrometry Using Combined Microscale Liquid and Solid-phase Derivatization - PMC. (n.d.).
A Researcher's Guide to the Validation of Analytical Methods for Amino Acid Determination - Benchchem. (n.d.).
mass spectra - fragmentation patterns - Chemguide. (n.d.).
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. (2023, January 21).
Hashim, O. S. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. (2023, December 20). Journal of Agricultural and Food Chemistry. ACS Publications.
Efficient Route to (S)-Azetidine-2-carboxylic Acid. (n.d.).
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene - ResearchGate. (n.d.).
A Comparative Analysis of Coupling Efficiency: tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate vs. Pipecolic Acid Derivatives in Peptide Synthesis
Introduction In the landscape of modern drug discovery and peptide chemistry, the incorporation of conformationally constrained non-proteinogenic amino acids is a cornerstone strategy for designing potent, selective, and...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug discovery and peptide chemistry, the incorporation of conformationally constrained non-proteinogenic amino acids is a cornerstone strategy for designing potent, selective, and metabolically stable therapeutics. The rigid cyclic structures of these building blocks allow for precise control over peptide backbone geometry, influencing secondary structures and receptor binding affinities.[1][2] Among the vast array of available scaffolds, small, strained rings and larger, more flexible saturated heterocycles are of particular interest.
This guide provides a head-to-head benchmark of the peptide coupling efficiency of two important classes of cyclic secondary amino acids: the strained four-membered ring system represented by tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate , and the more flexible six-membered ring system of pipecolic acid derivatives . Understanding the synthetic nuances and reaction kinetics of these building blocks is critical for optimizing peptide synthesis and minimizing the formation of deletion impurities, particularly in "difficult sequences".[3]
We will explore the underlying chemical principles, provide detailed experimental protocols for a comparative coupling study, and present a quantitative analysis of the results. This guide is intended for researchers, chemists, and drug development professionals seeking to make informed decisions when selecting constrained amino acid building blocks for their synthetic targets.
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. In modern synthesis, particularly solid-phase peptide synthesis (SPPS), this reaction is mediated by coupling reagents that convert the carboxylic acid into a highly reactive activated species, susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[4]
The success of a coupling reaction is governed by several factors:
Steric Hindrance: The bulkiness of both the incoming amino acid and the N-terminal residue on the resin can impede the approach of the reactants. Pipecolic acid, with its six-membered chair-like conformation, presents a different steric profile compared to the more planar, strained azetidine ring.[2][5]
Nucleophilicity of the Amine: Secondary amines, such as the N-termini of azetidine-2-carboxylic acid and pipecolic acid, are generally less nucleophilic than primary amines due to the steric and electronic effects of the additional alkyl substituent. This can lead to slower reaction kinetics.[6]
Coupling Reagents: The choice of coupling reagent is crucial.[7] Uronium/aminium salts like HATU and HBTU are highly efficient activators, often preferred for challenging couplings involving hindered amino acids.[8][9][10] Carbodiimides such as DIC, when combined with additives like HOBt or Oxyma Pure, provide another effective but mechanistically distinct route.
Reaction Conditions: Solvent, temperature, and reagent concentration all play a significant role.[11] For instance, solvents like NMP or DMF/DMSO mixtures can help disrupt on-resin aggregation, which is a major cause of incomplete coupling.[6]
Experimental Design
To provide a fair and objective comparison, we will design a simple experiment coupling our target molecules onto a standard resin-bound amino acid (e.g., Glycine on Wang resin). The efficiency will be quantified by analyzing the crude peptide product after cleavage using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Key Molecules in Focus
Caption: Core structures benchmarked in this guide.